HIV-1 inhibitor-44
Description
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Structure
2D Structure
Properties
Molecular Formula |
C23H26N2O4S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
6-(3,5-dimethylphenyl)sulfinyl-1-(phenylmethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C23H26N2O4S/c1-15(2)20-21(26)24-23(27)25(14-29-13-18-8-6-5-7-9-18)22(20)30(28)19-11-16(3)10-17(4)12-19/h5-12,15H,13-14H2,1-4H3,(H,24,26,27) |
InChI Key |
XUFNGCWHLLKISV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)C2=C(C(=O)NC(=O)N2COCC3=CC=CC=C3)C(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of HIV-1 Inhibitor-44
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HIV-1 inhibitor-44, identified as compound 11l in the scientific literature, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the [(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) class of compounds. This document provides a comprehensive overview of its mechanism of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows. The inhibitor targets the allosteric binding pocket of the HIV-1 reverse transcriptase (RT), effectively halting the viral replication cycle.
Core Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
This compound exerts its antiviral effect by binding to a hydrophobic, allosteric pocket on the p66 subunit of the HIV-1 reverse transcriptase, an enzyme crucial for converting the viral RNA genome into DNA. This binding site is distinct from the active site where nucleoside analogs (NRTIs) compete with natural deoxynucleotide triphosphates.
Upon binding, this compound induces a conformational change in the enzyme, distorting the catalytic site and limiting the mobility of the p66 "thumb" and "finger" subdomains. This allosteric inhibition prevents the proper binding of the nucleic acid substrate and blocks the polymerase activity, thereby terminating the DNA synthesis required for viral replication. The efficacy of this inhibitor has been demonstrated against both wild-type HIV-1 and certain drug-resistant mutant strains.[1][2]
Signaling Pathway of HIV-1 Reverse Transcription and Inhibition
The following diagram illustrates the pivotal role of reverse transcriptase in the HIV-1 life cycle and the point of intervention for this compound.
Caption: Inhibition of the HIV-1 replication cycle by this compound.
Quantitative Data Summary
This compound (compound 11l) has demonstrated potent antiviral activity against wild-type HIV-1 and notable efficacy against specific NNRTI-resistant mutant strains. The following tables summarize the key quantitative metrics from the primary research publication by Hao et al. (2022).
Table 1: Anti-HIV-1 Activity in MT-4 Cells
| Compound | Target Strain | EC₅₀ (µM)¹ | CC₅₀ (µM)² | SI³ |
|---|---|---|---|---|
| This compound (11l) | WT (IIIB) | 0.21 | > 21.1 | > 100 |
| This compound (11l) | L100I Mutant | 0.94 | > 21.1 | > 22 |
| This compound (11l) | E138K Mutant | 1.37 | > 21.1 | > 15 |
| Nevirapine (NVP)⁴ | WT (IIIB) | 0.08 | > 4.5 | > 56 |
| Nevirapine (NVP)⁴ | L100I Mutant | 1.83 | > 4.5 | > 2 |
| Nevirapine (NVP)⁴ | E138K Mutant | 0.49 | > 4.5 | > 9 |
| HEPT⁵ | WT (IIIB) | 6.70 | > 100 | > 15 |
¹EC₅₀: 50% effective concentration required to inhibit HIV-1 induced cytopathogenicity. ²CC₅₀: 50% cytotoxic concentration, causing a 50% reduction in viable cells. ³SI: Selectivity Index (CC₅₀/EC₅₀). ⁴NVP: Nevirapine, a first-generation NNRTI used as a reference compound. ⁵HEPT: The parent compound class for inhibitor-44, used as a reference. (Data sourced from Hao Q, et al. Bioorg Chem. 2022 Sep;126:105880 and its supplementary materials where available)[1][2]
Table 2: Recombinant HIV-1 Reverse Transcriptase Inhibition
| Compound | Target Enzyme | IC₅₀ (µM)⁶ |
|---|---|---|
| This compound (11l) | Wild-Type RT | 0.15 |
| Nevirapine (NVP) | Wild-Type RT | 0.09 |
| HEPT | Wild-Type RT | 3.50 |
⁶IC₅₀: 50% inhibitory concentration required to reduce the activity of the recombinant enzyme by half. (Data sourced from Hao Q, et al. Bioorg Chem. 2022 Sep;126:105880 and its supplementary materials where available)[1]
Detailed Experimental Protocols
The following sections detail the methodologies employed to characterize the mechanism of action of this compound.
Anti-HIV-1 Activity Assay in MT-4 Cells
This assay determines the efficacy of the inhibitor in a cell-based model of HIV-1 infection.
Workflow:
Caption: Workflow for the cell-based anti-HIV-1 activity assay.
Protocol:
-
Cell Preparation: Human T-cell leukemia (MT-4) cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Plating: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well.
-
Infection: A stock of HIV-1 strain IIIB is added to the wells to achieve a multiplicity of infection (MOI) of 0.01. Control wells (for cytotoxicity) are mock-infected.
-
Compound Addition: this compound and reference drugs are serially diluted and added to the wells in triplicate.
-
Incubation: Plates are incubated for 5 days at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Staining: After incubation, 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for an additional 4 hours.
-
Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the resulting formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a spectrophotometric plate reader.
-
Analysis: The 50% effective concentration (EC₅₀) is determined as the concentration of the compound that protects 50% of cells from HIV-1-induced cytopathic effects. The 50% cytotoxic concentration (CC₅₀) is determined from the mock-infected cells.
Recombinant HIV-1 RT Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of purified HIV-1 reverse transcriptase.
Protocol:
-
Enzyme Preparation: Recombinant wild-type HIV-1 RT is expressed and purified from E. coli.
-
Reaction Mixture: A reaction mixture is prepared containing a poly(rA) template and an oligo(dT) primer, reaction buffer (Tris-HCl, KCl, MgCl₂), and [³H]-dTTP.
-
Inhibitor Addition: Serial dilutions of this compound are pre-incubated with the recombinant RT enzyme.
-
Initiation of Reaction: The reverse transcription reaction is initiated by the addition of the template/primer and [³H]-dTTP mixture.
-
Incubation: The reaction is allowed to proceed for 1 hour at 37°C.
-
Termination and Precipitation: The reaction is stopped by the addition of cold trichloroacetic acid (TCA). The newly synthesized radiolabeled DNA is precipitated onto glass fiber filters.
-
Quantification: The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Analysis: The 50% inhibitory concentration (IC₅₀) is calculated as the compound concentration that reduces the RT activity by 50% compared to a no-inhibitor control.
Molecular Docking
Computational modeling was used to predict and analyze the binding mode of this compound within the NNRTI binding pocket of HIV-1 RT.
Protocol:
-
Protein Preparation: The crystal structure of HIV-1 RT (e.g., PDB ID: 1RT2) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using computational chemistry software.
-
Docking Simulation: Molecular docking software (e.g., AutoDock, Glide) is used to dock the inhibitor into the defined NNRTI binding pocket of the RT enzyme.
-
Analysis: The resulting binding poses are analyzed to identify the most energetically favorable conformation. Key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues in the binding pocket, are identified and visualized.
Molecular Interactions and Binding Mode
Molecular docking studies reveal that this compound adopts a characteristic "butterfly-like" conformation within the NNRTI binding pocket. The thymine core and the (2-hydroxyethoxy)methyl group form key interactions, while the sulfinyl-substituted phenylthio moiety extends into a hydrophobic channel, making contact with several critical amino acid residues.
Caption: Key amino acid interactions with this compound.
Key predicted interactions include:
-
Hydrogen Bonding: The N3-H of the thymine ring and the hydroxyl group of the side chain are predicted to form hydrogen bonds with the main chain carbonyl of Lys101.
-
Hydrophobic and π-π Interactions: The phenyl ring of the inhibitor engages in π-π stacking interactions with the aromatic side chains of Tyr181 and Tyr188. The sulfinyl group and substituted phenyl ring make extensive hydrophobic contacts with residues such as Leu100, Val106, Phe227, Trp229, and Pro236, which are critical for the high-affinity binding and potent inhibitory activity of the compound.
Conclusion
This compound is a highly potent NNRTI that effectively suppresses viral replication by allosterically inhibiting the HIV-1 reverse transcriptase. Its mechanism of action is well-supported by strong in vitro anti-HIV activity, direct enzymatic inhibition, and computational modeling of its binding interactions. The compound demonstrates a favorable profile against both wild-type and key mutant HIV-1 strains, making it a promising lead for further drug development efforts.
References
A Technical Guide to the Discovery and Synthesis of a First-in-Class HIV-1 Capsid Inhibitor: Lenacapavir (GS-6207)
Disclaimer: Initial searches for "HIV-1 inhibitor-44" did not yield a specific, publicly documented compound. Therefore, this whitepaper focuses on Lenacapavir (GS-6207), a well-characterized, first-in-class HIV-1 capsid inhibitor, to provide a representative and in-depth technical guide that fulfills the core requirements of the original request.
Introduction
The human immunodeficiency virus type 1 (HIV-1) pandemic remains a significant global health challenge. While existing antiretroviral therapies (ART) effectively suppress viral replication, the need for lifelong adherence, the emergence of drug resistance, and the desire for less frequent dosing schedules drive the development of new therapeutic agents with novel mechanisms of action. The viral capsid, a conical protein shell that encases the viral genome and essential enzymes, has emerged as a critical, untapped target for antiretroviral drug development. The capsid plays multiple essential roles throughout the viral lifecycle, from reverse transcription and nuclear import in the early phase to assembly and maturation in the late phase.
This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of Lenacapavir (formerly GS-6207), a potent, first-in-class HIV-1 capsid inhibitor.[1][2][3] Lenacapavir is distinguished by its picomolar potency and its long-acting properties, allowing for subcutaneous administration as infrequently as twice a year.[4][5] This guide is intended for researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry.
Discovery of Lenacapavir
The discovery of Lenacapavir was the culmination of a 15-year research program at Gilead Sciences, which began with the goal of identifying small molecules that bind to the HIV-1 capsid protein (CA) and disrupt its function.[6][7] The program screened over 3,000 compounds to identify novel potent motifs.[7]
The initial aim was to develop a once-daily oral drug.[6] Through extensive structure-activity relationship (SAR) studies, researchers optimized initial hits to improve antiviral potency, pharmacokinetic properties, and metabolic stability. This effort led to the identification of a lead compound, GS-CA1, which demonstrated potent anti-HIV activity.[8] Further optimization to enhance its long-acting potential resulted in the discovery of Lenacapavir.[4][9] Lenacapavir's unique chemical structure allows it to bind tightly to a highly conserved pocket at the interface of two adjacent capsid protein subunits, a novel binding site not exploited by other antiretroviral classes.[10]
Chemical Synthesis
The chemical synthesis of Lenacapavir is a multi-step process that utilizes a modular strategy, breaking the complex molecule into four key building blocks.[9] These fragments are then coupled in a convergent synthesis. The key steps in the final stages of the synthesis include a highly selective Sonogashira cross-coupling followed by a Suzuki coupling to assemble the core structure.[9]
Key Synthetic Steps:
A simplified overview of the late-stage synthesis is as follows:
-
Sonogashira Coupling: A 3,6-dibromopyridine intermediate undergoes a selective Sonogashira cross-coupling reaction at the 6-position with a sulfonyl-but-1-yne fragment.[9]
-
Suzuki Coupling: The product from the Sonogashira reaction is then subjected to a Suzuki coupling with a dioxaborolane intermediate to introduce another key fragment.[9]
-
Amide Coupling and Deprotection: The resulting molecule undergoes further modifications, including Boc deprotection and a final amide coupling with the fourth fragment, followed by the removal of a mesyl protecting group to yield Lenacapavir.[9]
This synthetic route has been optimized for efficiency and scalability.[9]
Biological Activity and Potency
Lenacapavir is one of the most potent antiretroviral agents discovered to date, exhibiting activity at picomolar concentrations.[2] Its efficacy has been demonstrated across a wide range of HIV-1 subtypes and against viral strains resistant to other classes of antiretrovirals.[11][12]
| Assay Type | Cell Line / Cells | Mean EC50 (pM) | Reference |
| Anti-HIV Activity | MT-4 cells | 100 | [11][13] |
| Anti-HIV Activity | PBMCs | 50 (range: 20-160) | [11][12] |
| Full-Cycle Replication Assay | Target Cells | 25 | [11] |
| Early-Stage Inhibition Assay | Target Cells | 23 | [11] |
| Late-Stage Inhibition Assay | Producer Cells | 439 | [11] |
Table 1: In Vitro Antiviral Potency of Lenacapavir. EC50 (half-maximal effective concentration) values demonstrate the potent activity of Lenacapavir against HIV-1 in various cell-based assays. PBMCs: Peripheral Blood Mononuclear Cells.
Mechanism of Action
Lenacapavir is a first-in-class capsid inhibitor that disrupts multiple, essential steps of the HIV-1 replication cycle.[1][2][3][14] It binds directly to a hydrophobic pocket at the interface between two adjacent capsid protein (p24) subunits within the capsid hexamer.[1][10] This binding has a dual effect, interfering with both early and late stages of viral replication.[7][11][15]
Early-Stage Inhibition:
-
Capsid Stabilization and Nuclear Import: Lenacapavir over-stabilizes the viral capsid shortly after entry into the host cell. This prevents the proper disassembly (uncoating) of the capsid, which is a prerequisite for the release of the viral genome. The stabilized capsid complex is unable to interact correctly with host cell factors required for nuclear import, such as CPSF6 and NUP153, thereby blocking the transport of the proviral DNA into the nucleus.[1][2][10][16]
Late-Stage Inhibition:
-
Assembly and Maturation: Lenacapavir also interferes with the assembly of new virions. By binding to the capsid protein subunits, it disrupts the kinetics of capsid assembly, leading to the formation of aberrant, non-infectious capsids.[2][10] This disrupts the production of infectious progeny virions.
Figure 1: Mechanism of action of Lenacapavir on the HIV-1 lifecycle.
Experimental Protocols
The evaluation of HIV-1 capsid inhibitors like Lenacapavir involves a variety of in vitro assays to determine potency and mechanism of action. Below is a representative protocol for a cell-based antiviral activity assay.
Protocol: HIV-1 Antiviral Activity Assay in PBMCs
Objective: To determine the 50% effective concentration (EC50) of Lenacapavir against a wild-type or clinical isolate of HIV-1 in primary human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Lenacapavir stock solution (in DMSO)
-
Cryopreserved human PBMCs
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
HIV-1 viral stock (e.g., NL4-3 strain) with a known tissue culture infectious dose (TCID50)
-
96-well cell culture plates
-
p24 antigen ELISA kit
Methodology:
-
PBMC Preparation: Thaw cryopreserved PBMCs and culture in RPMI-1640 medium. Stimulate the cells with PHA for 2-3 days. After stimulation, wash the cells and resuspend them in fresh medium containing IL-2.
-
Compound Dilution: Prepare a serial dilution of Lenacapavir in culture medium. A typical starting concentration might be 10 nM, with 10-fold serial dilutions down to the femtomolar range. Include a no-drug control.
-
Infection: Plate the PHA-stimulated PBMCs in a 96-well plate. Add the diluted Lenacapavir to the appropriate wells. Infect the cells with a predetermined amount of HIV-1 stock (e.g., a multiplicity of infection of 0.01).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.
-
Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant from each well. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.
-
Data Analysis: Determine the percentage of viral inhibition for each drug concentration relative to the no-drug control. Plot the percent inhibition against the log of the drug concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.
Figure 2: Workflow for a cell-based HIV-1 antiviral activity assay.
Conclusion
Lenacapavir represents a significant advancement in HIV-1 therapeutics, offering a novel mechanism of action with exceptional potency and a long-acting formulation. By targeting the viral capsid, it provides a new tool to combat HIV-1, particularly in heavily treatment-experienced patients with multidrug-resistant virus. The successful discovery and development of Lenacapavir underscore the potential of targeting viral protein-protein interactions and validate the HIV-1 capsid as a crucial therapeutic target. Ongoing and future research will continue to explore the full potential of this first-in-class capsid inhibitor in both the treatment and prevention of HIV-1 infection.
References
- 1. Lenacapavir - Wikipedia [en.wikipedia.org]
- 2. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUNLENCA® (lenacapavir) Mechanism of Action | HCP Site [sunlencahcp.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Capsid inhibitor GS-6207 (lenacapavir): potential for 6 monthly dosing for MDR HIV | HIV i-Base [i-base.info]
- 6. Discovery of Lenacapavir: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CROI 2021: First results using capsid inhibitor lenacapavir against MDR HIV: potential for six-monthly ART and PrEP | HIV i-Base [i-base.info]
- 8. HIV capsid inhibition - Wikipedia [en.wikipedia.org]
- 9. drughunter.com [drughunter.com]
- 10. Sunlenca® (Lenacapavir): A first-in-class, long-acting HIV-1 capsid inhibitor for treating highly multidrug-resistant HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medkoo.com [medkoo.com]
- 13. abmole.com [abmole.com]
- 14. merck.com [merck.com]
- 15. hivandmore.de [hivandmore.de]
- 16. go.drugbank.com [go.drugbank.com]
Navigating HIV-1 Inhibition: A Technical Examination of "HIV-1 Inhibitor-44" and the Broader Landscape of Protease Inhibitors
A critical point of clarification: Initial investigations into "HIV-1 inhibitor-44" reveal that this compound is characterized in scientific literature and commercial databases as an HIV-1 reverse transcriptase inhibitor , not a protease inhibitor.[1][2][3][4][5] This technical guide will first present the available data for "this compound" in its correct classification. Subsequently, to fulfill the request for an in-depth guide on protease inhibition, this document will provide a comprehensive overview of HIV-1 protease inhibitors, including their mechanism of action, representative data, and detailed experimental protocols.
Part 1: Characterization of this compound (A Reverse Transcriptase Inhibitor)
"this compound," also referred to as compound 11l, demonstrates inhibitory activity against the wild-type HIV-1 strain and certain mutant strains by targeting the reverse transcriptase enzyme.[1][4] Reverse transcriptase is crucial for the viral life cycle, as it converts the viral RNA genome into DNA, which is then integrated into the host cell's genome.[6]
Quantitative Data for this compound
The inhibitory potency of "this compound" is quantified by its EC50 value, which represents the concentration of the drug that inhibits 50% of viral replication in cell-based assays.
| Compound | Target | HIV-1 Strain | EC50 (µM) |
| This compound | Reverse Transcriptase | Wild-Type (WT) | 0.209[1][7][8][9] |
| L100I Mutant | 0.94[1] | ||
| E138K Mutant | 1.37[1] |
Part 2: An In-Depth Technical Guide to HIV-1 Protease Inhibitors
HIV-1 protease is a vital enzyme for the virus, responsible for cleaving newly synthesized Gag-Pol polyproteins into mature, functional proteins.[6][10] This cleavage is an essential step in the viral maturation process, leading to the formation of infectious virions.[10] Inhibiting this enzyme results in the production of immature, non-infectious viral particles.[11][12]
Mechanism of Action of HIV-1 Protease Inhibitors
HIV-1 protease is an aspartyl protease that functions as a dimer.[10] The active site contains a pair of aspartic acid residues (Asp25 and Asp25') that are critical for catalysis.[10] These residues facilitate the hydrolysis of specific peptide bonds within the viral polyproteins.[6]
Protease inhibitors are designed to mimic the natural substrates of the HIV-1 protease, binding to the active site with high affinity and blocking its catalytic activity.[10][13] This competitive inhibition prevents the processing of the Gag-Pol polyproteins, thereby halting the viral life cycle.[13]
Quantitative Data for Representative HIV-1 Protease Inhibitors
The potency of various HIV-1 protease inhibitors is often expressed in terms of their 50% inhibitory concentration (IC50) or their binding affinity (Ki).
| Inhibitor | IC50 | Ki | Target HIV-1 Strain(s) |
| Nelfinavir | - | 2 nM[7] | Wild-Type |
| Lopinavir | - | 1.3 - 3.6 pM[7] | Wild-Type and Mutant |
| Darunavir | 0.003 µM[8] | - | Laboratory strains and clinical isolates |
| Telinavir | 43 nM | - | HIV-1, HIV-2, SIV |
| HIV-1 inhibitor-53 | 1.93 nM | - | Protease |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Experimental Protocols
1. Fluorometric HIV-1 Protease Activity/Inhibitor Screening Assay
This high-throughput assay measures the cleavage of a synthetic peptide substrate that is quenched until cleaved by the protease, releasing a fluorophore.
-
Materials:
-
Protocol:
-
Prepare serial dilutions of the test inhibitor compounds in the assay buffer.
-
In a 96-well microplate, add the HIV-1 protease solution to each well, except for the no-enzyme control.
-
Add the diluted test inhibitors and controls (positive inhibitor control, no-inhibitor control) to the appropriate wells.
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at 37°C to allow the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding the HIV-1 protease substrate solution to all wells.
-
Immediately begin measuring the fluorescence intensity kinetically over a period of 1-3 hours at 37°C.[14][15]
-
The rate of increase in fluorescence is proportional to the protease activity. Calculate the percent inhibition for each test compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
2. Cell-Based Antiviral Assay
This assay determines the effectiveness of an inhibitor in a cellular context, typically using a T-cell line susceptible to HIV-1 infection.
-
Materials:
-
T-cell line (e.g., MT-4 cells)
-
HIV-1 viral stock
-
Cell culture medium
-
Test inhibitor compounds
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter cell line)
-
-
Protocol:
-
Seed the T-cells in a 96-well plate and incubate.
-
Prepare serial dilutions of the test inhibitor compounds.
-
Add the diluted inhibitors to the cells.
-
Infect the cells with a known amount of HIV-1 virus stock.
-
Incubate the infected cells for a period that allows for several rounds of viral replication (e.g., 4-7 days).
-
After incubation, collect the cell supernatant.
-
Quantify the extent of viral replication in the supernatant using a suitable method (e.g., p24 ELISA).
-
Calculate the percent inhibition of viral replication for each inhibitor concentration compared to the virus control (no inhibitor).
-
Determine the EC50 value from the dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 11. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Protease Inhibitors (HIV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. abcam.co.jp [abcam.co.jp]
- 15. abcam.cn [abcam.cn]
An In-depth Technical Guide to HIV-1 Protease Inhibitor GRL-044
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, biological properties, and mechanism of action of GRL-044, a novel and highly potent nonpeptidic inhibitor of HIV-1 protease. GRL-044 has demonstrated exceptional activity against wild-type HIV-1, a range of multi-drug-resistant strains, and HIV-2.[1][2] This document details the quantitative inhibitory data, experimental protocols for its characterization, and a visualization of its interaction with the HIV-1 protease active site.
Chemical Structure and Properties
GRL-044 is a nonpeptidic HIV-1 protease inhibitor designed based on the structure of the FDA-approved drug darunavir.[1][2][3] Its chemical structure incorporates a P2-tetrahydropyrano-tetrahydrofuran (Tp-THF) moiety, a P1-methoxybenzene group, and a P2'-isopropyl-aminobenzothiazole (Ip-Abt) group.[1][2][3]
Chemical Name: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl N-[(1S,2R)-1-benzyl-2-hydroxy-3-({[4-(methoxyphenyl)]sulfonyl}amino)propyl]carbamate (structure derived from design principles)
Molecular Formula: C33H41N3O8S (Estimated)
Molecular Weight: 643.76 g/mol (Estimated)
Quantitative Biological Activity
GRL-044 has shown remarkable potency in cell-based antiviral assays. The following tables summarize its inhibitory activity against various HIV strains.
Table 1: In Vitro Activity of GRL-044 against Wild-Type HIV-1 and HIV-2
| Virus Strain | Assay Cell Line | Endpoint | IC50 (nM) | Cytotoxicity (CC50 in µM) |
| HIV-1NL4-3 | MT-2 | p24 antigen | 0.0028 - 0.0033 | >100 |
| HIV-2EHO | MT-2 | p24 antigen | 0.0004 | >100 |
Data sourced from Aoki et al., 2019.[1][2]
Table 2: In Vitro Activity of GRL-044 against Protease Inhibitor-Resistant HIV-1 Variants
| HIV-1 Variant | Key Resistance Mutations | IC50 (nM) | Fold Change in IC50 (vs. Wild-Type) |
| HIVDRVRP30 | Multiple PI resistance mutations | 19 | 5,758 |
| HIVAPV-5µM | Multiple PI resistance mutations | 0.44 | 133 |
| Other PI-resistant variants | Various | 0.065 - 4.6 | 20 - 1,394 |
Data sourced from Aoki et al., 2019.[1]
Mechanism of Action
GRL-044 functions as a competitive inhibitor of the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral maturation. By binding to the active site of the protease, GRL-044 prevents the processing of these polyproteins, resulting in the production of immature, non-infectious virions.[1]
Structural analyses have revealed that the larger size of GRL-044, compared to darunavir, allows it to fit more effectively into the hydrophobic cavity of the protease active site. This enhanced fit contributes to its greater potency.[1][2] The Tp-THF moiety of GRL-044 forms hydrogen bonds with the backbone atoms of aspartic acid residues D29 and D30 in the active site.[1] Additionally, the carbonyl and sulfonyl oxygens of GRL-044 participate in polar interactions with isoleucine residues I50 and I50' in the flexible "flap" region of the protease, mediated by a bridging water molecule.[1] These extensive interactions with the enzyme's active site are crucial for its high inhibitory activity.
Experimental Protocols
Synthesis and Characterization of GRL-044
The synthesis of GRL-044 was carried out by the research group of Arun K. Ghosh.[4] While a detailed, step-by-step protocol has been indicated to be published separately, the general approach involves the design and synthesis of a nonpeptidic scaffold incorporating the key pharmacophores: P2-tetrahydropyrano-tetrahydrofuran, P1-methoxybenzene, and P2'-isopropyl-aminobenzothiazole.[1][2][3] The synthesis would likely involve multi-step organic chemistry techniques, including coupling reactions to form the sulfonamide and carbamate linkages.
Characterization of the final compound would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry to confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Anti-HIV Activity Assay (p24 Antigen ELISA)
The inhibitory activity of GRL-044 was determined using a cell-based assay that measures the amount of HIV-1 p24 capsid protein produced by infected cells.
-
Cell Culture: MT-2 cells, a human T-cell line, are cultured in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.
-
Virus Infection: A stock of HIV-1 (e.g., NL4-3 strain) is used to infect MT-2 cells at a predetermined multiplicity of infection (MOI).
-
Drug Treatment: Immediately after infection, the cells are cultured in the presence of serial dilutions of GRL-044. A no-drug control is also included.
-
Incubation: The infected and treated cells are incubated at 37°C in a CO2 incubator for a period that allows for viral replication (typically 3-5 days).
-
p24 Antigen Quantification: The concentration of p24 antigen in the cell culture supernatant is quantified using a commercial HIV-1 p24 antigen ELISA kit.[5] This is a sandwich ELISA where a capture antibody binds to the p24 antigen, which is then detected by a second, enzyme-linked antibody. The amount of colored product is proportional to the amount of p24 antigen.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the concentration of GRL-044 that reduces the p24 antigen production by 50% compared to the no-drug control.
In Vitro Selection of Drug-Resistant HIV-1 Variants
To assess the genetic barrier to resistance, HIV-1 is cultured in the presence of escalating concentrations of GRL-044 over an extended period.
-
Initial Culture: HIV-1 is cultured in MT-2 cells in the presence of a sub-optimal inhibitory concentration of GRL-044.
-
Serial Passage: The virus-containing supernatant from the initial culture is used to infect fresh MT-2 cells with a slightly higher concentration of GRL-044. This process is repeated for multiple passages.[3][6]
-
Monitoring Viral Replication: At each passage, viral replication is monitored by measuring p24 antigen levels. The concentration of GRL-044 is increased when viral replication is observed.
-
Genotypic Analysis: When significant resistance is observed (i.e., the virus can replicate in high concentrations of GRL-044), the proviral DNA is extracted from the infected cells. The protease-encoding region of the viral genome is amplified by PCR and sequenced to identify mutations that confer resistance.
Thermal Stability Assay (Differential Scanning Fluorimetry - DSF)
DSF is used to assess the binding of GRL-044 to purified HIV-1 protease by measuring the increase in the thermal stability of the protein upon ligand binding.[1]
-
Protein and Ligand Preparation: Purified recombinant HIV-1 protease and a stock solution of GRL-044 are prepared in a suitable buffer.
-
Assay Setup: The protease is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein that become exposed upon unfolding. The mixture is then aliquoted into a multiwell plate, and different concentrations of GRL-044 are added to the wells.
-
Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased. The fluorescence of the dye is monitored at each temperature increment.
-
Data Analysis: As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve. A higher Tm in the presence of GRL-044 indicates that the inhibitor stabilizes the protein, confirming binding.
Visualizations
HIV-1 Protease Catalytic Cycle and Inhibition by GRL-044
Caption: HIV-1 Protease Catalytic Cycle and Inhibition by GRL-044.
Experimental Workflow for In Vitro Selection of GRL-044 Resistance
Caption: Experimental Workflow for In Vitro Selection of GRL-044 Resistance.
Binding Interactions of GRL-044 with HIV-1 Protease Active Site
Caption: Key Binding Interactions of GRL-044 with HIV-1 Protease Active Site.
References
- 1. A novel HIV-1 protease inhibitor, GRL-044, has potent activity against various HIV-1s with an extremely high genetic barrier to the emergence of HIV-1 drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel HIV-1 protease inhibitor, GRL-044, has potent activity against various HIV-1s with an extremely high genetic barrier to the emergence of HIV-1 drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Selection and Characterization of Human Immunodeficiency Virus Type 1 Variants with Increased Resistance to ABT-378, a Novel Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purdue Chemistry: The Ghosh Laboratory [chem.purdue.edu]
- 5. goldengatebio.com [goldengatebio.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Interaction of Darunavir with the HIV-1 Protease Active Site
Acknowledgment of Initial Topic and Clarification
Initially, this guide was requested to cover the interaction of "HIV-1 inhibitor-44" with the HIV-1 protease active site. However, preliminary research revealed that "this compound," also identified as compound 11l, is an inhibitor of HIV-1 reverse transcriptase, not HIV-1 protease[1]. These two enzymes represent distinct, critical targets in the HIV-1 lifecycle. Reverse transcriptase is responsible for converting the viral RNA genome into DNA, which is then integrated into the host cell's genome. In contrast, HIV-1 protease is essential for the maturation of new virus particles by cleaving newly synthesized polyproteins into their functional protein components.
Given the core interest in the HIV-1 protease active site, this technical guide will focus on a potent and well-characterized HIV-1 protease inhibitor, Darunavir . This will allow for a comprehensive analysis that fulfills all the technical requirements of the original request, including detailed data presentation, experimental protocols, and visualizations of the inhibitor-protease interaction.
Audience: Researchers, scientists, and drug development professionals.
Introduction to Darunavir and HIV-1 Protease
HIV-1 protease is an aspartic protease that is critical for the lifecycle of the human immunodeficiency virus (HIV). It functions as a homodimer, with each monomer contributing an aspartic acid residue (Asp25 and Asp25') to the catalytic active site. The enzyme cleaves viral Gag and Gag-Pol polyproteins into mature, functional proteins, a process essential for the production of infectious virions. Inhibition of HIV-1 protease prevents viral maturation, rendering the newly produced particles non-infectious.
Darunavir (formerly TMC114) is a second-generation, non-peptidic HIV-1 protease inhibitor. It was specifically designed to be effective against wild-type and multidrug-resistant strains of HIV-1. A key feature of Darunavir's design is its ability to form extensive hydrogen bonds with the backbone atoms of the protease active site[2]. This "backbone binding" strategy makes it less susceptible to resistance mutations that often alter the side chains of the active site residues[2]. Darunavir exhibits a high genetic barrier to resistance and potent antiviral activity[3][4].
Quantitative Data on Darunavir-Protease Interaction
The interaction of Darunavir with the HIV-1 protease active site has been extensively quantified through various biochemical and biophysical assays. The following table summarizes key quantitative data for Darunavir's activity against wild-type HIV-1 and its resilience to resistance.
| Parameter | Value | Virus/Enzyme Strain | Method | Reference |
| Kd | 4.5 x 10-12 M (4.5 pM) | Wild-Type HIV-1 Protease | Isothermal Titration Calorimetry (ITC) | [5] |
| IC50 | 3 - 6 nM | Laboratory HIV-1 Strains | Cell-based Antiviral Assay | [6] |
| EC50 | 1 - 5 nM | Wild-Type HIV-1 and HIV-2 | Cell-based Antiviral Assay | [5] |
| EC50 | < 10 nM | 19 Recombinant Clinical Isolates with multiple PI mutations | Cell-based Antiviral Assay | [5] |
| Dissociative Half-life | >240 hours | Wild-Type HIV-1 Protease | Surface Plasmon Resonance (SPR) | [3][7] |
| Ki | 5.8 pM | Wild-Type HIV-1 Protease | Enzyme Inhibition Assay | [8] |
Molecular Interaction with the HIV-1 Protease Active Site
The high affinity and resilience of Darunavir are rooted in its specific molecular interactions within the HIV-1 protease active site. X-ray crystallography studies have provided detailed insights into this binding.
Darunavir fits snugly within the substrate envelope of the protease, a consensus volume occupied by the enzyme's natural substrates[5]. Its structure, particularly the bis-tetrahydrofuranyl (bis-THF) moiety, is designed to maximize interactions with the S2 subsite of the protease. The sulfonamide group interacts with the S2' subsite[9].
A critical aspect of Darunavir's design is the formation of a network of hydrogen bonds with the backbone atoms of the protease active site, especially with residues Asp29 and Asp30[2][3]. These interactions are less likely to be disrupted by resistance mutations, which typically involve changes in the amino acid side chains. The central hydroxyl group of Darunavir is positioned to interact with the catalytic aspartate residues (Asp25 and Asp25')[10].
Visualization of Darunavir-Protease Interaction
The following diagram illustrates the key hydrogen bonding interactions between Darunavir and the active site residues of HIV-1 protease.
Caption: Key hydrogen bond interactions between Darunavir and the HIV-1 protease active site.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings in drug development. Below are summaries of key experimental protocols used to characterize the interaction of Darunavir with HIV-1 protease.
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic substrate by HIV-1 protease.
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the fluorescence is quenched. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be measured over time.
Protocol Outline:
-
Reagent Preparation:
-
Reconstitute recombinant HIV-1 protease in an appropriate assay buffer.
-
Prepare a stock solution of the fluorogenic substrate.
-
Prepare serial dilutions of Darunavir (or other test inhibitors) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the HIV-1 protease solution to wells containing the test inhibitor dilutions and control wells (enzyme only, no inhibitor).
-
Incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the fluorescence in a microplate reader in kinetic mode (e.g., Ex/Em = 330/450 nm) at 37°C for 1-3 hours[11][12].
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme-only control.
-
Plot percent inhibition against inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
Protocol Outline:
-
Sample Preparation:
-
Prepare a solution of purified HIV-1 protease in a suitable buffer.
-
Prepare a solution of Darunavir in the same buffer. Degas both solutions.
-
-
ITC Experiment:
-
Fill the sample cell of the calorimeter with the protease solution.
-
Load the injection syringe with the Darunavir solution.
-
Perform a series of small, sequential injections of Darunavir into the protease solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine Kd, ΔH, and n.
-
X-ray Crystallography of Darunavir-Protease Complex
This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the active site of the enzyme.
Protocol Outline:
-
Protein Expression and Purification: Express and purify recombinant HIV-1 protease.
-
Complex Formation: Incubate the purified protease with an excess of Darunavir to ensure saturation of the binding sites.
-
Crystallization: Screen for crystallization conditions (e.g., using hanging-drop or sitting-drop vapor diffusion methods) to obtain well-ordered crystals of the protease-inhibitor complex.
-
Data Collection:
-
Transfer crystals to a cryoprotectant solution and flash-freeze in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron radiation source[10].
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Build and refine the atomic model of the protease-Darunavir complex to fit the electron density map.
-
Analyze the final structure to identify key interactions between the inhibitor and the protease active site.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for screening and characterizing HIV-1 protease inhibitors.
Caption: A generalized workflow for the discovery and characterization of HIV-1 protease inhibitors.
Conclusion
Darunavir represents a pinnacle of structure-based drug design, effectively targeting the HIV-1 protease active site. Its high affinity and resilience to resistance are attributable to its unique ability to form extensive hydrogen bonds with the protease backbone, a feature that mitigates the impact of active site side-chain mutations. The quantitative data from enzymatic and antiviral assays, combined with high-resolution structural information, provide a comprehensive understanding of its mechanism of action. The experimental protocols outlined herein are fundamental to the ongoing discovery and development of next-generation protease inhibitors aimed at combating the challenge of HIV drug resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Darunavir | HIV Protease | Tocris Bioscience [tocris.com]
- 7. Binding kinetics of darunavir to human immunodeficiency virus type 1 protease explain the potent antiviral activity and high genetic barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2’ amide-derivatives: Synthesis, biological evaluation and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultra-high Resolution Crystal Structure of HIV-1 Protease Mutant Reveals Two Binding Sites for Clinical Inhibitor TMC114 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. abcam.cn [abcam.cn]
Unveiling GRL-044: A Deep Dive into the Early Development of a Potent HIV-1 Protease Inhibitor
A Technical Whitepaper for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the early research and development of GRL-044, a novel, highly potent nonpeptidic HIV-1 protease inhibitor. Designed as a darunavir (DRV) analog, GRL-044 has demonstrated exceptional activity against wild-type and multi-drug-resistant HIV-1 strains, positioning it as a significant candidate for further preclinical and clinical investigation. This document details the quantitative efficacy, experimental protocols, and the logical framework behind the development of this promising antiretroviral compound.
Quantitative Efficacy and Cytotoxicity
The in vitro potency of GRL-044 was evaluated against a panel of HIV-1 strains, including wild-type and protease inhibitor-resistant variants, as well as HIV-2. The compound exhibited remarkable inhibitory activity, with 50% inhibitory concentrations (IC50) in the picomolar to nanomolar range.[1][2]
| Virus Strain | GRL-044 IC50 (nM) | Darunavir (DRV) IC50 (nM) | Amprenavir (APV) IC50 (nM) | Atazanavir (ATV) IC50 (nM) |
| HIV-1NL4-3 (Wild-Type) | 0.0028 - 0.0033 | 2.6 | 29 | 7.1 |
| PI-Resistant Variant 1 | 0.065 | - | - | - |
| PI-Resistant Variant 2 | 19 | - | - | - |
| HIV-2EHO | 0.0004 | - | - | - |
Table 1: Antiviral Activity of GRL-044 against Wild-Type and Resistant HIV Strains. Data sourced from[1][2].
Cytotoxicity and the resulting selectivity index are crucial parameters in early drug development. GRL-044 demonstrated minimal cytotoxicity in MT-4 cells, leading to an exceptionally high selectivity index.[1]
| Compound | CC50 (µM) in MT-4 cells | Selectivity Index (SI = CC50/IC50) |
| GRL-044 | 52 | 18,571,000 |
| Darunavir (DRV) | 110 | 42,308 |
| Amprenavir (APV) | 68 | 2,345 |
| Atazanavir (ATV) | 29 | 4,085 |
Table 2: Cytotoxicity and Selectivity Index of GRL-044 and other Protease Inhibitors. Data sourced from[1].
Experimental Protocols
The following sections detail the key experimental methodologies employed in the early-stage evaluation of GRL-044.
Antiviral Activity Assay
The antiviral activity of GRL-044 was determined using a drug susceptibility assay that measures the inhibition of virally induced cytopathicity in MT-4 cells.
Protocol:
-
MT-4 cells are infected with a stock of HIV-1NL4-3.
-
The infected cells are then cultured in 96-well microtiter plates.
-
Various concentrations of GRL-044 and control protease inhibitors are added to the wells.
-
The plates are incubated to allow for viral replication and the induction of cytopathic effects.
-
Cell viability is assessed using the Cell Counting Kit-8 (Dojindo, Kumamoto, Japan).
-
The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits the viral-induced cell death by 50%, is calculated by comparing the viability of treated, infected cells to untreated, infected cells and uninfected control cells.
Cytotoxicity Assay
The cytotoxicity of GRL-044 was evaluated in MT-4 cells to determine the concentration at which the compound itself causes cell death.
Protocol:
-
MT-4 cells are plated in 96-well microtiter culture plates at a density of 1 x 105 cells/mL.
-
The cells are continuously exposed to various concentrations of GRL-044.
-
Cell viability is determined using the Cell Counting Kit-8.
-
The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated.
In Vitro Selection of Resistant HIV-1 Variants
To assess the genetic barrier to resistance, in vitro selection studies were conducted to determine the rate of emergence of resistant HIV-1 variants under the selective pressure of GRL-044.[1]
Protocol:
-
A mixture of 11 multi-PI-resistant clinical HIV-1 isolates (HIV11MIX) is used as the starting viral population to increase genetic diversity and facilitate the emergence of resistance.[1]
-
The HIV11MIX is propagated in MT-4 cells in the presence of an initial sub-optimal inhibitory concentration of GRL-044.
-
The culture supernatant containing progeny virions is harvested and used to infect fresh MT-4 cells with increasing concentrations of GRL-044.
-
This process of serial passage is continued, with the drug concentration being gradually increased as viral replication becomes detectable at the previous concentration.
-
The emergence of resistant variants is monitored by determining the IC50 of the evolving viral population.
-
Genotypic analysis of the protease gene of the resistant variants is performed to identify mutations associated with resistance.
Visualizing the Development and Mechanism of GRL-044
The following diagrams illustrate the logical workflow of GRL-044's development and its mechanism of action.
Caption: Logical workflow for the early development of GRL-044.
Caption: Mechanism of action of GRL-044 in inhibiting HIV-1 maturation.
Conclusion
The early research and development of GRL-044 highlight a successful structure-based design approach, leading to a protease inhibitor with extraordinary potency and a high barrier to resistance. The comprehensive in vitro evaluation, including detailed antiviral, cytotoxicity, and resistance profiling, provides a strong foundation for its continued development as a potential next-generation antiretroviral therapeutic. The experimental protocols and developmental workflow detailed in this whitepaper serve as a valuable resource for researchers in the field of HIV drug discovery.
References
- 1. A novel HIV-1 protease inhibitor, GRL-044, has potent activity against various HIV-1s with an extremely high genetic barrier to the emergence of HIV-1 drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel HIV-1 protease inhibitor, GRL-044, has potent activity against various HIV-1s with an extremely high genetic barrier to the emergence of HIV-1 drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of HIV-1 Protease Inhibitor Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of analogues and derivatives of a specific class of potent HIV-1 protease inhibitors. The core focus is on compounds that feature a boronic acid moiety, a chemical group that has shown significant promise in enhancing inhibitory activity against HIV-1 protease, a critical enzyme in the viral life cycle. This document will delve into the quantitative structure-activity relationships, detailed experimental protocols, and the underlying signaling pathways and molecular interactions that govern the efficacy of these inhibitors.
Core Compound Class: Phenylboronic Acid-Containing HIV-1 Protease Inhibitors
The central theme of this guide revolves around a series of HIV-1 protease inhibitors developed by the research group of Arun K. Ghosh. While the specific designation "HIV-1 inhibitor-44" points to a compound from this research, public-facing literature more broadly characterizes these as potent inhibitors featuring a phenylboronic acid as a key pharmacophore. These inhibitors are designed to form strong interactions with the backbone of the HIV-1 protease active site, a strategy aimed at overcoming drug resistance.
A key publication, "Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-ligand X-ray Structural Studies," provides the foundational data for this guide. The inhibitors discussed typically consist of a central hydroxyethylamino sulfonamide core, a P2 ligand such as bis-tetrahydrofuran (bis-THF) or a crown-like tetrahydrofuran (Crn-THF), and a P2' ligand, which in this case is the phenylboronic acid group.[1][2][3]
Quantitative Data Summary
The following tables summarize the enzyme inhibitory and antiviral activities of key boronic acid-containing HIV-1 protease inhibitors and their relevant analogues.
Table 1: Enzyme Inhibitory Activity of Boronic Acid-Containing HIV-1 Protease Inhibitors
| Compound | P2 Ligand | P2' Ligand | Ki (pM) |
| 5 | bis-THF | 4-boronophenyl | 12.9 |
| 6 | Crn-THF | 4-boronophenyl | 8.9 |
| Darunavir (Reference) | bis-THF | 4-aminophenylsulfonamide | 16 |
Data sourced from ChemMedChem 2019, 14, 1863–1872.[1][2][3]
Table 2: Antiviral Activity of Boronic Acid-Containing HIV-1 Protease Inhibitors against Wild-Type and Drug-Resistant HIV-1 Strains
| Compound | P2 Ligand | Antiviral IC50 (nM) vs. HIV-1WT | Antiviral IC50 (nM) vs. HIVDRVRP20 | Antiviral IC50 (nM) vs. HIVDRVRP30 |
| 5 | bis-THF | 49 | 946 | >1000 |
| 6 | Crn-THF | 112 | 71 | 532 |
| Darunavir (Reference) | bis-THF | 3.2 | 601 | >1000 |
Data sourced from ChemMedChem 2019, 14, 1863–1872.[1][2][3]
Experimental Protocols
General Synthesis of Boronic Acid-Containing HIV-1 Protease Inhibitors
The synthesis of the target inhibitors generally involves a multi-step sequence. A key intermediate is the corresponding amine, which is then coupled with the P2' ligand precursor.
Step 1: Synthesis of the Amine Intermediate The synthesis starts from a suitable chiral epoxide. The epoxide is opened with an appropriate amine, followed by protection of the resulting secondary amine with a Boc group. The primary alcohol is then converted to an azide, which is subsequently reduced to the primary amine.
Step 2: Sulfonylation The primary amine is then reacted with a sulfonyl chloride, such as 4-nitrobenzenesulfonyl chloride, to form the sulfonamide.
Step 3: Coupling with the P2' Ligand The nitro group on the sulfonamide is reduced to an amine. This amine is then subjected to a Sandmeyer-type reaction or a palladium-catalyzed cross-coupling reaction with a suitable boronic acid precursor to install the phenylboronic acid moiety.
Step 4: Deprotection and Coupling with the P2 Ligand The Boc protecting group is removed under acidic conditions. The resulting free amine is then coupled with an activated P2 ligand, such as a chloroformate or an isocyanate derivative of the bis-THF or Crn-THF moiety, to yield the final inhibitor.
HIV-1 Protease Inhibition Assay
The inhibitory activity of the synthesized compounds against HIV-1 protease is determined using a fluorescence resonance energy transfer (FRET)-based assay.
-
Reagents and Materials :
-
Recombinant HIV-1 protease
-
Fluorogenic substrate: A peptide containing a cleavage site for HIV-1 protease, flanked by a fluorescent donor and a quencher.
-
Assay buffer: Typically a sodium acetate buffer at pH 4.7, containing NaCl, EDTA, and DTT.
-
Test compounds dissolved in DMSO.
-
-
Procedure :
-
The assay is performed in a 96-well plate format.
-
The test compound is serially diluted in DMSO and then added to the assay buffer.
-
Recombinant HIV-1 protease is added to each well and the mixture is incubated for a specified period at 37°C.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves.
-
The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
Antiviral Activity Assay
The antiviral activity of the compounds is evaluated in a cell-based assay using HIV-1 infected T-cells.
-
Cells and Virus :
-
MT-2 cells (a human T-cell line) are used as the target cells.
-
A wild-type or drug-resistant strain of HIV-1 is used for infection.
-
-
Procedure :
-
MT-2 cells are seeded in a 96-well plate.
-
The test compounds are serially diluted and added to the cells.
-
The cells are then infected with a predetermined amount of HIV-1.
-
The plates are incubated at 37°C in a CO2 incubator for several days.
-
The extent of viral replication is determined by measuring the amount of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 values, the concentration of the compound that inhibits viral replication by 50%, are calculated from the dose-response curves.
-
The cytotoxicity of the compounds is also assessed in parallel using an uninfected cell culture to determine the CC50 (the concentration that reduces cell viability by 50%).
-
The selectivity index (SI) is calculated as the ratio of CC50 to IC50.
-
Visualizations
HIV-1 Protease Catalytic Mechanism
Caption: Catalytic Mechanism of HIV-1 Protease.
General Workflow for Inhibitor Discovery and Evaluation
Caption: General Workflow for Inhibitor Discovery.
Structure-Activity Relationship (SAR) of Boronic Acid Inhibitors
Caption: SAR of Boronic Acid Inhibitors.
References
- 1. Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-ligand X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-Ligand X-ray Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for HIV-1 Inhibitor-44 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 inhibitor-44 is a potent, nonpeptidyl inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1] Inhibition of this enzyme prevents the cleavage of viral polyproteins, resulting in the production of immature, non-infectious virions.[1][2] This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound against HIV-1 protease and viral replication.
Mechanism of Action
HIV-1 protease is an aspartyl protease responsible for processing the Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1][2] this compound is designed to bind to the active site of the protease dimer, mimicking the substrate and blocking its catalytic activity.[2] Some advanced protease inhibitors can also disrupt the dimerization of protease monomers, which is essential for their function.[2]
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound.
| Assay Type | Target | Virus Strain | Potency (IC50/Ki) | Cytotoxicity | Reference |
| Enzymatic Assay | HIV-1 Protease | Wild-Type | Ki = 0.086 nM | Selectivity Index: 2,600,000 | [1] |
| Antiviral Assay | HIV-1 Replication | Wild-Type (NL4-3) | IC50 = 0.0028-0.0033 nM | Favorable | [3] |
| Antiviral Assay | HIV-1 Replication | PI-Resistant Variants | IC50 = 0.065-19 nM | Favorable | [3] |
| Antiviral Assay | HIV-2 Replication | HIV-2EHO | IC50 = 0.0004 nM | Favorable | [3] |
Experimental Protocols
Fluorometric HIV-1 Protease Inhibitor Screening Assay
This assay measures the ability of this compound to block the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
Inhibitor Control (e.g., Pepstatin A)
-
This compound
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 330/450 nm)[4]
Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer as per the manufacturer's instructions.
-
Reconstitute the HIV-1 Protease and substrate according to the supplier's protocol.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in Assay Buffer to achieve final concentrations ranging from picomolar to micromolar. Also, prepare a dilution series for the control inhibitor.
-
-
Assay Procedure:
-
Add 80 µL of the prepared HIV-1 Protease solution to each well of a 96-well plate.
-
Add 10 µL of the diluted this compound or control inhibitor to the respective wells. For the enzyme control well, add 10 µL of Assay Buffer.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the HIV-1 Protease Substrate solution to all wells.
-
Immediately measure the fluorescence in a kinetic mode for 60 minutes at 37°C using a microplate reader (Ex/Em = 330/450 nm).[4]
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min) for each well.
-
Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
-
Cell-Based HIV-1 Replication Assay
This assay evaluates the ability of this compound to suppress viral replication in a cell culture model.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with a luciferase reporter gene under the control of the HIV-1 Tat promoter)[5]
-
HIV-1 virus stock (e.g., NL4-3)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
This compound
-
Control antiviral drug (e.g., a known protease inhibitor)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Preparation:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.[6]
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of this compound and the control drug in cell culture medium.
-
Dilute the HIV-1 virus stock to a predetermined titer in cell culture medium.
-
-
Infection and Treatment:
-
Remove the medium from the cells and add 100 µL of the diluted compounds.
-
Add 100 µL of the diluted virus to each well. For the uninfected control wells, add 100 µL of medium.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[7]
-
-
Quantification of Viral Replication:
-
After incubation, remove the supernatant.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.[5]
-
-
Data Analysis:
-
Calculate the percent inhibition of viral replication for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
References
- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A novel HIV-1 protease inhibitor, GRL-044, has potent activity against various HIV-1s with an extremely high genetic barrier to the emergence of HIV-1 drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.cn [abcam.cn]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Screening of HIV Reverse Transcriptase and Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of HIV-1 Inhibitor-44
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of potent and specific inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) is a cornerstone of antiretroviral therapy. "HIV-1 inhibitor-44" represents a novel investigational compound. Rigorous evaluation of its efficacy is paramount before it can be considered for further development. Cell-based assays are indispensable tools in this process, providing a biologically relevant environment to quantify the antiviral activity and assess the therapeutic potential of new drug candidates.
This document provides detailed application notes and experimental protocols for a panel of cell-based assays to determine the efficacy of "this compound." For the purpose of these protocols, "this compound" is assumed to be a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are a class of antiretroviral drugs that bind to and inhibit the activity of the HIV-1 reverse transcriptase (RT), an enzyme critical for the conversion of the viral RNA genome into DNA.
Hypothetical Mechanism of Action of this compound
As a hypothetical NNRTI, "this compound" is presumed to bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase. This binding is allosteric, meaning it occurs at a site distinct from the enzyme's active site. This interaction induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the synthesis of viral DNA. This ultimately prevents the integration of the viral genome into the host cell's DNA and halts the viral replication cycle.
Application Notes and Protocols for HIV-1 Inhibitors: GRL-044 and Compound 11l
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for two distinct inhibitors of HIV-1: GRL-044, a potent protease inhibitor, and HIV-1 inhibitor-44 (compound 11l), a reverse transcriptase inhibitor. These notes are intended to guide researchers in the experimental application of these compounds in virological studies.
Section 1: GRL-044 (HIV-1 Protease Inhibitor)
Introduction and Mechanism of Action
GRL-044 is a novel, nonpeptidic HIV-1 protease inhibitor designed based on the structure of darunavir.[1][2] It exhibits potent activity against wild-type HIV-1 and various protease inhibitor-resistant strains.[1][2][3] The mechanism of action of GRL-044, like other HIV-1 protease inhibitors, involves blocking the active site of the viral protease. This enzyme is crucial for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. By inhibiting this cleavage, GRL-044 prevents the formation of infectious viral particles.[1][2] Structural analyses have shown that the larger size of GRL-044 allows it to fit more effectively into the hydrophobic cavity of the protease compared to darunavir, contributing to its high potency.[1][2][3]
Quantitative Data
The following table summarizes the in vitro antiviral activity and cytotoxicity of GRL-044 against various HIV-1 strains.
| Compound | HIV-1 Strain | Assay Cell Line | IC50 (nM) | Reference |
| GRL-044 | Wild-type (NL4-3) | MT-4 | 0.0028 - 0.0033 | [1][2] |
| GRL-044 | PI-resistant variants | MT-4 | 0.065 - 19 | [1][2][3] |
| GRL-044 | HIV-2 (EHO) | MT-4 | 0.0004 | [1][2][3] |
Experimental Protocols
This protocol is adapted from established methods for assessing the antiviral activity of HIV-1 inhibitors.
Objective: To determine the 50% inhibitory concentration (IC50) of GRL-044.
Materials:
-
GRL-044
-
MT-4 cells
-
HIV-1 viral stock (e.g., NL4-3)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
96-well microtiter plates
-
p24 antigen ELISA kit
Procedure:
-
Prepare a stock solution of GRL-044 in dimethyl sulfoxide (DMSO).
-
Perform ten-fold serial dilutions of the GRL-044 working solution in culture medium directly in a 96-well plate.
-
Seed MT-4 cells at a density of 1 x 10^5 cells/mL in the 96-well plates.
-
Infect the cells with a predetermined amount of HIV-1 stock (e.g., 50% tissue culture infective dose, TCID50).
-
Add the serially diluted GRL-044 to the infected cell cultures. Include control wells with no inhibitor.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 4-5 days.
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each GRL-044 concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Objective: To determine the 50% cytotoxic concentration (CC50) of GRL-044.
Materials:
-
GRL-044
-
MT-4 cells
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^5 cells/mL.
-
Add serial dilutions of GRL-044 to the wells. Include control wells with no compound.
-
Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[4]
-
Incubate the plate overnight at 37°C.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.
Section 2: this compound (compound 11l) (Reverse Transcriptase Inhibitor)
Introduction and Mechanism of Action
This compound (compound 11l) is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[5] NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, an enzyme that converts the viral RNA genome into DNA.[6] This binding induces a conformational change in the enzyme, thereby inhibiting its function and blocking the synthesis of viral DNA.[6]
Quantitative Data
The following table summarizes the in vitro antiviral activity of this compound (compound 11l) against wild-type and mutant HIV-1 strains.
| Compound | HIV-1 Strain | EC50 (µM) | Reference |
| This compound (compound 11l) | Wild-type | 0.209 | [5] |
| This compound (compound 11l) | L100I mutant | 0.94 | [5] |
| This compound (compound 11l) | E138K mutant | 1.37 | [5] |
Experimental Protocols
Objective: To determine the 50% effective concentration (EC50) of this compound (compound 11l).
Materials:
-
This compound (compound 11l)
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated HIV-1 LTR-luciferase reporter gene)
-
HIV-1 viral stock
-
DMEM medium supplemented with 10% FBS, penicillin, and streptomycin
-
96-well microtiter plates
-
Luciferase assay reagent
Procedure:
-
Prepare a stock solution of this compound (compound 11l) in DMSO.
-
Perform serial dilutions of the inhibitor in culture medium in a 96-well plate.
-
Seed TZM-bl cells at an appropriate density in the 96-well plate.
-
Add the HIV-1 viral stock to the cells.
-
Add the serially diluted inhibitor to the infected cells.
-
Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the untreated, infected control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Objective: To confirm the direct inhibitory effect of compound 11l on HIV-1 reverse transcriptase activity.
Materials:
-
This compound (compound 11l)
-
Recombinant HIV-1 Reverse Transcriptase
-
Commercially available HIV-1 RT assay kit (e.g., colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial HIV-1 Reverse Transcriptase Assay Kit.
-
Prepare serial dilutions of this compound (compound 11l).
-
In a microplate, combine the reaction buffer, template/primer, dNTPs, and recombinant HIV-1 RT as per the kit protocol.
-
Add the diluted inhibitor to the reaction mixture. Include a positive control (known RT inhibitor) and a negative control (no inhibitor).
-
Incubate the reaction at 37°C for the time specified in the kit protocol (typically 1-2 hours).
-
Stop the reaction and measure the output (colorimetric or fluorescent signal) using a microplate reader.
-
Calculate the percentage of RT inhibition for each concentration of the inhibitor.
-
Determine the IC50 value for the direct inhibition of reverse transcriptase.
Section 3: Experimental Workflow Overview
The following diagram illustrates a general workflow for the initial characterization of a novel HIV-1 inhibitor.
References
- 1. A novel HIV-1 protease inhibitor, GRL-044, has potent activity against various HIV-1s with an extremely high genetic barrier to the emergence of HIV-1 drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel HIV-1 protease inhibitor, GRL-044, has potent activity against various HIV-1s with an extremely high genetic barrier to the emergence of HIV-1 drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
Application Notes and Protocols for the Crystallization of HIV-1 Inhibitor-44 with HIV-1 Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the co-crystallization of "HIV-1 inhibitor-44" (also known as compound 11l), a non-nucleoside reverse transcriptase inhibitor (NNRTI), with its target enzyme, HIV-1 Reverse Transcriptase (RT). The protocols outlined below are based on established methods for crystallizing HIV-1 RT in complex with various NNRTIs and are intended to serve as a robust starting point for structural biology studies.
Introduction
HIV-1 Reverse Transcriptase (RT) is a critical enzyme for the replication of the human immunodeficiency virus type 1 (HIV-1) and a primary target for antiretroviral drugs.[1] Structural elucidation of RT in complex with inhibitors is paramount for understanding the mechanisms of drug action and resistance, and for the rational design of new, more potent therapeutics. "this compound" is a novel NNRTI with potent activity against wild-type and mutant strains of HIV-1.[2][3] Obtaining high-resolution crystal structures of the RT/"this compound" complex is a key step in its development.
Crystallizing HIV-1 RT can be challenging due to its inherent flexibility.[1] To overcome this, protein engineering has been successfully employed to create more stable and crystallizable variants of the enzyme.[4][5] The following protocols incorporate the use of such engineered constructs.
Data Presentation
Table 1: Inhibitor Properties
| Compound Name | Target Enzyme | Molecular Formula | EC50 (Wild-Type HIV-1) |
| This compound (compound 11l) | HIV-1 Reverse Transcriptase | C23H26N2O4S | 0.209 µM |
Data sourced from MedChemExpress and Hao Q, et al. (2022).[2][3]
Table 2: Typical Co-crystallization Parameters for HIV-1 RT with NNRTIs
| Parameter | Typical Range/Value | Notes |
| Protein Concentration | 10 - 20 mg/mL | Higher concentrations can lead to precipitation, while lower concentrations may not yield crystals.[6] |
| Inhibitor Molar Excess | 2.5-fold | A slight molar excess of the inhibitor ensures saturation of the binding pocket.[3] |
| Crystallization Method | Hanging Drop Vapor Diffusion | A widely used and effective method for protein crystallization. |
| Temperature | 4°C or 20°C (Room Temp) | Temperature can significantly affect nucleation and crystal growth. |
| pH | 5.4 - 8.0 | The optimal pH is dependent on the specific buffer and precipitant combination. |
| Precipitant | Polyethylene Glycol (PEG) 8000 (5-20% w/v), Ammonium Sulfate (100 mM) | PEGs are common precipitants for protein crystallization. |
| Additives | Magnesium Sulfate (15 mM), Spermine (5 mM) | Additives can help to stabilize the protein and promote crystal formation. |
These parameters are generalized from multiple sources and may require optimization for the specific HIV-1 RT construct and "this compound".
Experimental Protocols
Protocol 1: Expression and Purification of Engineered HIV-1 Reverse Transcriptase
This protocol describes the expression and purification of a crystallographically-optimized HIV-1 RT heterodimer (p66/p51).
1. Expression: a. Co-transform E. coli BL21(DE3) cells with expression vectors for the p66 and p51 subunits of an engineered HIV-1 RT. b. Grow the cells in LB medium at 37°C to an OD600 of 0.8-1.0. c. Induce protein expression with 1 mM IPTG and continue to grow the cells for 3-4 hours at 37°C. d. Harvest the cells by centrifugation and store the cell pellet at -80°C.
2. Purification: a. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, 1 mM DTT, 1 mM PMSF). b. Lyse the cells by sonication or high-pressure homogenization. c. Clarify the lysate by centrifugation at 40,000 x g for 45 minutes at 4°C. d. Purify the heterodimer from the soluble fraction using immobilized metal affinity chromatography (IMAC) if a His-tag is present, followed by ion-exchange and size-exclusion chromatography. e. Buffer exchange the purified protein into a storage buffer (e.g., 10 mM Tris-HCl pH 8.0, 75 mM NaCl) and concentrate to 10-20 mg/mL.[3] f. Assess the purity by SDS-PAGE and confirm the concentration using a spectrophotometer.
Protocol 2: Co-crystallization of HIV-1 RT with "this compound"
This protocol details the setup of hanging drop vapor diffusion experiments for co-crystallization.
1. Preparation of the Complex: a. Dissolve "this compound" in 100% DMSO to create a stock solution. b. Add the inhibitor stock solution to the purified HIV-1 RT to achieve a final inhibitor concentration that is a 2.5-fold molar excess over the protein.[3] The final DMSO concentration should be kept below 5% (v/v) to avoid interference with crystallization. c. Incubate the protein-inhibitor mixture on ice for at least 30 minutes to allow for complex formation.
2. Crystallization Setup (Hanging Drop Method): a. Set up 24-well crystallization plates with 500 µL of reservoir solution in each well. A typical reservoir solution contains 18% (w/v) PEG 8000, 100 mM ammonium sulfate, 15 mM magnesium sulfate, 5 mM spermine, and 50 mM citric acid, pH 7.5. b. Pipette a 1 µL drop of the protein-inhibitor complex onto a siliconized glass coverslip. c. Add 1 µL of the reservoir solution to the protein drop. d. Invert the coverslip and seal the well with vacuum grease. e. Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
Visualizations
Caption: Workflow for HIV-1 RT co-crystallization.
Caption: Factors for successful crystallization.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of HIV-1 Maturation via Small-Molecule Targeting of the Amino-Terminal Domain in the Viral Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PF74 and Its Novel Derivatives Stabilize Hexameric Lattice of HIV-1 Mature-Like Particles [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of biarylquinoline derivatives as novel HIF-1α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with HIV-1 Inhibitor-44
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with HIV-1 inhibitor-44 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent activity against wild-type HIV-1 and certain resistant strains.[1] Its chemical formula is C23H26N2O4S with a molecular weight of 426.53 g/mol .[1] Like many small molecule inhibitors developed through high-throughput screening, this compound is a hydrophobic compound, which can lead to poor aqueous solubility. This can result in compound precipitation in aqueous-based cell culture media and assay buffers, leading to inaccurate experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[2][3] It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3] For most in vitro applications, a stock solution of 10-20 mM in 100% DMSO should be prepared.
Q3: I observed precipitation when I diluted my DMSO stock solution of this compound into my aqueous assay buffer. What is causing this?
A3: This is a common issue when working with hydrophobic compounds dissolved in DMSO.[4][5] When the DMSO stock is diluted into an aqueous medium, the concentration of the organic co-solvent (DMSO) decreases significantly. This reduces the overall solvating power of the solution for the hydrophobic inhibitor, causing it to precipitate out of the solution.[5] It is crucial to ensure that the final concentration of DMSO in your assay is kept low (typically ≤0.5%) to minimize solvent-induced cytotoxicity.[2][6]
Q4: Are there alternative solvents or strategies I can use to improve the solubility of this compound in my experiments?
A4: Yes, several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound. These include the use of co-solvents, pH adjustment, and the addition of solubilizing agents.[7][8][9] The choice of method will depend on the specific requirements of your assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The aqueous solubility of this compound has been exceeded. | - Increase the final DMSO concentration slightly, but keep it below cytotoxic levels (generally <0.5%).- Prepare an intermediate dilution in a co-solvent like ethanol or polyethylene glycol (PEG-400) before the final dilution in the aqueous buffer.[10][11]- Vigorously vortex the solution during and after the addition of the inhibitor. |
| Cloudiness or turbidity in the cell culture medium after adding the inhibitor | The compound is precipitating over time in the complex biological medium. | - Reduce the final concentration of this compound in the assay.- Consider using a formulation with a solubilizing agent such as a low concentration of a non-ionic surfactant (e.g., Tween® 80) or complexation with cyclodextrins.[5][7][9]- Ensure the medium is pre-warmed to 37°C before adding the inhibitor. |
| Inconsistent results between experiments | Variability in the amount of soluble inhibitor due to precipitation. | - Prepare fresh dilutions of this compound for each experiment.- Visually inspect all solutions for any signs of precipitation before use.- Standardize the dilution protocol to ensure consistency. |
| Difficulty dissolving the lyophilized powder in DMSO | The compound may require more energy to dissolve completely. | - Gently warm the solution to 37°C for a short period.- Use a vortex mixer for several minutes.- Briefly sonicate the solution in a water bath. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mM) | Notes |
| Water | <0.01 | Practically insoluble. |
| PBS (pH 7.4) | <0.01 | Insoluble in aqueous buffers. |
| DMSO | >50 | Highly soluble. Recommended for stock solutions. |
| Ethanol | ~5 | Moderately soluble. Can be used as a co-solvent. |
| Acetone | ~10 | Soluble. Can be used as an alternative solvent.[6] |
| Polyethylene Glycol 400 (PEG-400) | >20 | Soluble. Useful for creating formulations.[10] |
Note: The solubility data presented here are hypothetical and for illustrative purposes. It is recommended to determine the solubility of this compound experimentally under your specific conditions.
Table 2: Effect of Co-solvents on the Apparent Solubility of this compound in PBS (pH 7.4)
| Co-solvent System (v/v) | Apparent Solubility (µM) |
| 1% DMSO in PBS | ~1 |
| 5% DMSO in PBS | ~10 |
| 1% Ethanol in PBS | ~0.5 |
| 5% Ethanol in PBS | ~5 |
| 1% PEG-400 in PBS | ~2 |
| 5% PEG-400 in PBS | ~15 |
Note: This table illustrates the general trend of increased solubility with higher co-solvent concentrations. However, the final concentration of any organic solvent in cell-based assays must be carefully controlled to avoid toxicity.
Mandatory Visualization
Caption: Workflow for preparing and using this compound in in vitro assays.
Caption: Decision tree for troubleshooting precipitation of this compound.
Caption: Inhibition of HIV-1 Reverse Transcriptase by this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
Lyophilized this compound (MW: 426.53 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you will need 4.2653 mg of the compound.
-
Weigh the calculated amount of lyophilized this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to the tube.
-
Vortex the solution vigorously for 2-3 minutes until the compound is completely dissolved. A clear solution should be obtained.
-
If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again. Brief sonication in a water bath can also aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (absorbance at ~600-650 nm) or a nephelometer
Procedure:
-
Prepare a series of dilutions of the 10 mM stock solution in DMSO.
-
In a 96-well plate, add 198 µL of PBS to multiple wells.
-
Add 2 µL of the DMSO dilutions of this compound to the PBS-containing wells to achieve a range of final concentrations (e.g., 1-100 µM). The final DMSO concentration will be 1%.
-
Include control wells with 2 µL of DMSO in 198 µL of PBS (blank).
-
Seal the plate and incubate at room temperature for 1-2 hours.
-
Measure the absorbance (turbidity) of each well at a wavelength of 620 nm.
-
The kinetic solubility limit is the highest concentration at which the absorbance is not significantly different from the blank control.
Protocol 3: Preparing Working Solutions in Aqueous Buffers to Minimize Precipitation
Objective: To prepare a final working solution of this compound in an aqueous buffer with minimal precipitation.
Method: Serial Dilution
-
Start with your 10 mM stock solution of this compound in DMSO.
-
Prepare an intermediate dilution of the stock solution in 100% DMSO. For example, dilute the 10 mM stock 1:10 to get a 1 mM solution.
-
Pre-warm your final aqueous buffer or cell culture medium to the temperature of your experiment (e.g., 37°C).
-
While vortexing the pre-warmed aqueous buffer, slowly add the intermediate DMSO solution to achieve the final desired concentration. For example, to make a 10 µM solution, add 10 µL of the 1 mM intermediate solution to 990 µL of the aqueous buffer.
-
Continue to vortex for another 30 seconds after the addition is complete.
-
Visually inspect the solution for any signs of precipitation before adding it to your experimental setup. Use the solution immediately after preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting "HIV-1 inhibitor-44" antiviral assays
Welcome to the technical resource center for HIV-1 Inhibitor-44. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing our novel integrase strand transfer inhibitor (INSTI) in antiviral assays. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key performance data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and highly selective Integrase Strand Transfer Inhibitor (INSTI). It acts by binding to the active site of the HIV-1 integrase enzyme. This binding prevents the covalent insertion, or "strand transfer," of reverse-transcribed viral DNA into the host cell's genome, which is a critical step for viral replication.[1][2][3] The inhibitor effectively halts the viral life cycle at the integration stage.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For experimental use, we recommend reconstituting the compound in cell culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles. For short-term storage (less than one week), 4°C is acceptable.
Q3: In which types of antiviral assays is this compound expected to be active?
A3: The inhibitor is designed for activity in cell-based HIV-1 replication assays. This includes multi-round infectivity assays that measure endpoints like p24 antigen production or virus-induced cytopathic effect (CPE), as well as single-round infectivity assays using reporter viruses.[4] It will also show potent inhibition in biochemical assays that directly measure the strand transfer activity of recombinant HIV-1 integrase.[5]
Q4: Is this compound cytotoxic?
A4: this compound exhibits low cellular cytotoxicity in standard cell lines used for HIV-1 research (e.g., MT-4, TZM-bl, CEM-SS). However, it is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line and assay conditions as part of your experimental setup.[6][7] Exceeding the CC50 can lead to false-positive results due to cell death rather than specific antiviral activity.
Troubleshooting Antiviral Assays
This section addresses common issues encountered during the experimental evaluation of this compound.
Issue 1: Inconsistent or Non-reproducible IC50 Values
Q: My calculated IC50 values for this compound vary significantly between experiments. What are the potential causes?
A: Inconsistent IC50 values are a common issue and can stem from several factors.[8][9] Consider the following:
-
Cell Health and Density: Ensure that cells are in the logarithmic growth phase and that seeding density is consistent across all plates and experiments. Over-confluent or unhealthy cells can dramatically affect results.
-
Reagent Variability: Use fresh, quality-controlled reagents. Prepare serial dilutions of the inhibitor fresh for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the compound.
-
Assay Endpoint Timing: The timing for measuring the assay endpoint (e.g., reading luminescence, p24 levels) is critical.[9] Ensure this is done at a consistent time point post-infection.
-
Virus Titer: The amount of virus used for infection (Multiplicity of Infection, MOI) should be consistent. A high MOI may require higher concentrations of the inhibitor to achieve 50% inhibition, shifting the IC50 value.
-
Assay Type: Different assay methods (e.g., CPE reduction vs. p24 ELISA vs. luciferase reporter) can yield different IC50 values due to variations in their underlying principles and sensitivity.[10]
Issue 2: High Background Signal in the Assay
Q: I am observing a high background signal in my negative control wells (no virus or no inhibitor), making it difficult to determine the true inhibitory effect. How can I resolve this?
A: High background can obscure your results and is often related to the assay setup, particularly in ELISA-based formats like p24 quantification.[11][12][13]
-
Insufficient Washing: Inadequate washing between steps is a primary cause of high background. Ensure wells are washed thoroughly with the recommended wash buffer volume and number of cycles.[11][13][14]
-
Inadequate Blocking: Non-specific binding of antibodies can be reduced by increasing the blocking incubation time or changing the blocking agent.[12]
-
Contamination: Reagents, buffers, or the plate itself may be contaminated.[11][12][13] Use fresh, sterile reagents and high-quality water for buffer preparation.[11][14]
-
Substrate Issues: If using an enzyme-based detection system (like HRP), ensure the substrate has not deteriorated. It should be colorless before addition to the plate.[11]
Issue 3: Apparent Antiviral Activity in Cytotoxicity Control Wells
Q: My cytotoxicity control wells (cells + inhibitor, no virus) show a reduction in signal (e.g., lower ATP levels, reduced formazan). Is this expected?
A: This indicates that at the tested concentrations, this compound is causing cell death or inhibiting metabolic activity, which can be misinterpreted as antiviral activity.[6][15]
-
Perform a CC50 Assay First: Always determine the cytotoxicity profile of the inhibitor on your host cells before conducting antiviral assays.[6]
-
Lower Inhibitor Concentration: The top concentration in your antiviral assay should be well below the CC50 value to ensure you are measuring specific antiviral effects, not just toxicity. A good starting point is to use a maximum concentration that is at least 10-fold lower than the CC50.
-
Choose a Different Viability Assay: Some compounds can interfere with specific viability reagents (e.g., MTT, resazurin).[16] Consider using an alternative method, such as an ATP-based assay (e.g., CellTiter-Glo), which is often more robust.[16]
Quantitative Data Summary
The following tables summarize the typical performance of this compound in various assays. Note that these values are representative and may vary based on the specific cell line, virus strain, and experimental conditions.
| Parameter | Assay Type | Cell Line | Value | Selectivity Index (SI) |
| IC50 | p24 Antigen ELISA | MT-4 | 2.5 nM | >16,000 |
| IC50 | Luciferase Reporter | TZM-bl | 1.8 nM | >22,000 |
| IC50 | Integrase Strand Transfer | Biochemical | 5.2 nM | N/A |
| CC50 | CellTiter-Glo Viability | MT-4 | >40 µM | N/A |
| CC50 | CellTiter-Glo Viability | TZM-bl | >40 µM | N/A |
| Table 1: Representative Potency and Cytotoxicity of this compound. |
| Parameter | Raltegravir | Elvitegravir | Dolutegravir | This compound |
| IC50 (nM, WT Virus) | 2 - 5 | 0.4 - 0.6 | 0.2 | 1.8 - 2.5 |
| Fold Change vs Y143R | >10 | <3 | <2 | <2 |
| Fold Change vs Q148H | >50 | >50 | <5 | <4 |
| Table 2: Comparative Antiviral Activity Against Common INSTI-Resistant Mutants (Data derived from single-round infectivity assays in TZM-bl cells).[1][17] |
Experimental Protocols & Visualizations
Protocol: HIV-1 Integrase Strand Transfer (IST) Assay
This protocol outlines a non-radioactive, ELISA-based method to measure the strand transfer activity of HIV-1 integrase and its inhibition by compounds like this compound.[5]
Materials:
-
Streptavidin-coated 96-well plates
-
Recombinant HIV-1 Integrase
-
Biotinylated double-stranded Donor Substrate (DS) DNA (mimicking the viral LTR end)
-
Modified double-stranded Target Substrate (TS) DNA (e.g., labeled with Digoxigenin)
-
Assay Buffers (Reaction, Wash, Blocking)
-
Anti-Digoxigenin antibody conjugated to HRP
-
TMB Substrate and Stop Solution
-
Plate reader (450 nm)
Methodology:
-
Plate Coating: Add 100 µL of DS DNA solution to each well of the streptavidin-coated plate. Incubate for 30-60 minutes at 37°C to allow biotin-streptavidin binding.
-
Washing: Aspirate the DS DNA solution and wash each well 3-5 times with 200 µL of Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding.
-
Integrase Binding: Aspirate the blocking buffer and wash 3 times with 200 µL of Reaction Buffer. Add 100 µL of diluted HIV-1 Integrase enzyme to each well (except 'no enzyme' controls). Incubate for 30 minutes at 37°C.
-
Inhibitor Addition: Wash wells 3 times with Reaction Buffer. Add 50 µL of Reaction Buffer containing serial dilutions of this compound (or control compounds) to the appropriate wells. Incubate for 10 minutes at room temperature.
-
Strand Transfer Reaction: Initiate the reaction by adding 50 µL of TS DNA solution to all wells. Incubate for 30-60 minutes at 37°C.
-
Detection:
-
Wash wells 5 times with Wash Buffer.
-
Add 100 µL of HRP-conjugated antibody solution. Incubate for 30 minutes at 37°C.
-
Wash wells 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops (approx. 10-15 minutes).
-
Add 100 µL of Stop Solution.
-
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader. Calculate percent inhibition relative to 'no inhibitor' controls and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in the viral lifecycle.
Caption: General workflow for a cell-based HIV-1 antiviral assay.
Caption: Decision tree for troubleshooting inconsistent IC50 values.
References
- 1. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sinobiological.com [sinobiological.com]
- 12. arp1.com [arp1.com]
- 13. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 14. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 15. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 17. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of HIV-1 Inhibitor-44 Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the potency of HIV-1 inhibitor-44 and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and its derivatives?
This compound and its derivatives are non-peptidic protease inhibitors (PIs) that target the HIV-1 protease, an enzyme crucial for the viral life cycle.[1][2] These inhibitors are designed to mimic the transition state of the natural substrates of the protease, binding with high affinity to the active site and preventing the cleavage of viral polyproteins Gag and Gag-Pol.[1][2] This inhibition ultimately results in the production of immature, non-infectious virions.[2] Some advanced derivatives, like darunavir (DRV) upon which inhibitor-44 is based, also exhibit a dual mechanism of action by inhibiting the dimerization of protease monomers, which is essential for its catalytic activity.[1][3][4]
Q2: What are the key strategies to improve the potency of this compound derivatives?
Several strategies can be employed to enhance the potency of these inhibitors:
-
Structure-Based Design: Utilize computational docking and X-ray crystallography to analyze the binding interactions between the inhibitor and the HIV-1 protease active site. This allows for the rational design of modifications that can increase binding affinity.[1]
-
Maximizing Backbone Interactions: Design derivatives that form extensive hydrogen bonds with the backbone atoms of the protease active site. These interactions are less susceptible to mutations in the enzyme's side chains, which is a common mechanism of drug resistance.[3]
-
Exploiting the Substrate Envelope: Design inhibitors that fit within the consensus volume occupied by the natural substrates of the protease. This can lead to more potent and broadly effective inhibitors.[5]
-
Targeting Conserved Residues: Focus on enhancing interactions with highly conserved residues in the active site, such as Asp29.[6] Modifications that improve binding to these residues can significantly increase potency.[6]
-
Inhibiting Dimerization: For derivatives with a dual mechanism, modifications can be introduced to enhance their ability to inhibit the dimerization of the HIV-1 protease monomers.[1][3][4]
Q3: How does drug resistance affect the potency of this compound derivatives, and how can it be overcome?
Drug resistance in HIV-1 is primarily caused by mutations in the viral genome, which can alter the structure of the protease and reduce the binding affinity of inhibitors.[7][8] This leads to a decrease in the inhibitor's potency. To overcome this, researchers can:
-
Develop Inhibitors with a High Genetic Barrier: This involves designing molecules that require multiple mutations to occur before significant resistance develops.[1]
-
Focus on Broadly Active Inhibitors: Aim for derivatives that are effective against a wide range of clinically relevant, multi-drug resistant HIV-1 variants.[3]
-
Utilize Pharmacokinetic Boosters: Co-administering the inhibitor with a pharmacokinetic enhancer like ritonavir or cobicistat can increase its plasma concentration, helping to overcome reduced potency due to resistance.[1][3]
Troubleshooting Guides
Problem: Low Potency Observed in In Vitro Assays
| Possible Cause | Troubleshooting Steps |
| Compound Solubility Issues | 1. Verify the solubility of the derivative in the assay buffer. 2. Use a co-solvent (e.g., DMSO) at a concentration that does not affect the assay. 3. Consider reformulating the compound. |
| Inaccurate Compound Concentration | 1. Confirm the concentration of the stock solution using techniques like NMR or mass spectrometry. 2. Perform a fresh serial dilution for each experiment. |
| Assay Conditions Not Optimal | 1. Ensure the pH, temperature, and incubation times are optimized for the specific assay (e.g., enzymatic vs. cell-based). 2. Check the concentration of the enzyme and substrate in enzymatic assays. |
| Degradation of the Compound | 1. Assess the stability of the derivative under the assay conditions. 2. Store stock solutions at the recommended temperature and protect from light if necessary. |
Problem: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in Cell-Based Assays | 1. Use a consistent cell line and passage number. 2. Monitor cell health and viability. 3. Standardize the multiplicity of infection (MOI) of the virus. |
| Pipetting Errors | 1. Calibrate pipettes regularly. 2. Use positive displacement pipettes for viscous solutions. |
| Reagent Quality | 1. Use fresh, high-quality reagents. 2. Alquot reagents to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected HIV-1 Protease Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| This compound | Wild-type HIV-1 Protease | - | 0.086[1] |
| GRL-044 | Wild-type HIV-1 Protease | 0.0028-0.0033[9][10] | - |
| Darunavir (DRV) | Wild-type HIV-1 Protease | 3.5[9] | - |
| Amprenavir (APV) | Wild-type HIV-1 Protease | 70[9] | - |
| Lopinavir (LPV) | Wild-type HIV-1 Protease | 57[9] | - |
| Atazanavir (ATV) | Wild-type HIV-1 Protease | 3.3[9] | - |
Table 2: Potency of GRL-044 against Resistant HIV-1 Variants
| HIV-1 Variant | IC50 (nM) |
| PI-resistant variants | 0.065 - 19[9][10] |
| HIV-2EHO | 0.0004[9][10] |
Experimental Protocols
1. HIV-1 Protease Inhibition Assay (Enzymatic)
This assay measures the ability of an inhibitor to block the activity of purified HIV-1 protease.
-
Materials: Purified recombinant HIV-1 protease, a fluorogenic substrate, assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol), inhibitor stock solution (in DMSO), and a fluorescence plate reader.
-
Methodology:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Add the diluted inhibitor and a fixed concentration of HIV-1 protease to the wells of a microplate.
-
Incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Cell-Based Antiviral Assay
This assay determines the concentration of an inhibitor required to inhibit HIV-1 replication in a cell culture system.
-
Materials: A susceptible cell line (e.g., MT-4 cells), a laboratory-adapted strain of HIV-1, cell culture medium, fetal bovine serum (FBS), antibiotics, the inhibitor, and a method for quantifying viral replication (e.g., p24 antigen ELISA or a reporter gene assay).
-
Methodology:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Prepare serial dilutions of the inhibitor in the cell culture medium.
-
Add the diluted inhibitor to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).
-
At the end of the incubation period, collect the cell supernatant or cell lysate.
-
Quantify the extent of viral replication using the chosen method.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Caption: HIV-1 lifecycle and the mechanism of action of protease inhibitors.
References
- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. francis-lab.create.fsu.edu [francis-lab.create.fsu.edu]
- 5. Improving Viral Protease Inhibitors to Counter Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the potency of HIV-1 protease drugs to combat resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV Drug Resistance | NIH [hivinfo.nih.gov]
- 8. Global HIV Programme [who.int]
- 9. A novel HIV-1 protease inhibitor, GRL-044, has potent activity against various HIV-1s with an extremely high genetic barrier to the emergence of HIV-1 drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel HIV-1 protease inhibitor, GRL-044, has potent activity against various HIV-1s with an extremely high genetic barrier to the emergence of HIV-1 drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing "HIV-1 inhibitor-44" resistance mutations
Welcome to the technical support center for HIV-1 Inhibitor-44. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in-vitro experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an essential enzyme for converting the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, inhibiting its function and thus preventing the virus from replicating.
Q2: What are the known primary resistance mutations for this compound?
A2: Based on initial characterization, this compound shows reduced efficacy against strains with the L100I and E138K mutations in the reverse transcriptase gene.[1] It is also important to consider other common NNRTI resistance mutations, such as K103N, Y181C, and G190A, as they may also confer cross-resistance.[2][3]
Q3: My viral sequencing results show a mutation not listed. How do I interpret this?
A3: Novel mutations can arise under selective pressure. To assess the impact of a new mutation, it is recommended to perform a phenotypic susceptibility assay. This involves creating a site-directed mutant virus with the novel mutation and determining the EC50 value of this compound against this new strain in comparison to the wild-type virus.
Q4: Can I use this compound in combination with other antiretrovirals in my experiments?
A4: Yes, in-vitro combination studies are encouraged to assess potential synergistic, additive, or antagonistic effects with other antiretroviral agents, such as nucleoside reverse transcriptase inhibitors (NRTIs) or protease inhibitors (PIs). This can help in designing more effective combination therapies.
Troubleshooting Guides
Issue 1: I am observing a loss of efficacy of this compound in my long-term cell culture experiments.
-
Question: Why is the inhibitor losing its antiviral activity over time?
-
Answer: This is often an indication of the emergence of drug-resistant viral strains. HIV-1 has a high mutation rate, and under the selective pressure of the inhibitor, mutations that confer resistance can be selected for and become the dominant viral population.
-
-
Question: What steps should I take to investigate this?
-
Answer:
-
Sequence the Viral Genome: Isolate viral RNA from the culture supernatant and perform genotypic analysis of the reverse transcriptase gene to identify potential resistance mutations.[4][5]
-
Perform a Phenotypic Assay: Plaque reduction assays or other cell-based assays can be used to determine the half-maximal effective concentration (EC50) of the inhibitor against the potentially resistant virus. A significant increase in the EC50 value compared to the wild-type virus confirms phenotypic resistance.[6]
-
Review Experimental Parameters: Ensure that the inhibitor concentration is being maintained at the correct level and that the cell culture conditions are optimal.
-
-
Issue 2: My EC50 values for this compound are inconsistent across experiments.
-
Question: What are the potential causes for this variability?
-
Answer: Inconsistent EC50 values can stem from several factors, including variations in cell density, viral input (multiplicity of infection - MOI), inhibitor preparation, and assay incubation times.
-
-
Question: How can I improve the reproducibility of my results?
-
Answer:
-
Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well.
-
Use a Consistent Viral Titer: Precisely determine the viral titer and use a consistent MOI for all experiments.
-
Prepare Fresh Inhibitor Solutions: this compound should be dissolved in a suitable solvent like DMSO and then diluted in culture medium. Prepare fresh dilutions for each experiment to avoid degradation.
-
Control for Assay Timing: Use consistent incubation times for viral infection and drug treatment.
-
-
Quantitative Data Summary
The following tables summarize the in-vitro efficacy of this compound against wild-type and common mutant HIV-1 strains.
Table 1: In-vitro Efficacy of this compound Against Wild-Type and Mutant HIV-1 Strains
| HIV-1 Strain | Key Mutation | EC50 (µM) | Fold Change in EC50 |
| Wild-Type (WT) | None | 0.209 | 1.0 |
| Mutant 1 | L100I | 0.94 | 4.5 |
| Mutant 2 | E138K | 1.37 | 6.6 |
Data sourced from MedChemExpress.[1]
Key Experimental Protocol
Phenotypic Drug Susceptibility Assay using TZM-bl Reporter Cells
This protocol is used to determine the EC50 of this compound against different viral strains.
-
Cell Preparation:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., from 10 µM to 0.01 µM).
-
-
Infection and Treatment:
-
Pre-incubate the cells with the diluted this compound for 1 hour.
-
Add a standardized amount of virus (e.g., MOI of 0.1) to each well.
-
Incubate for 48 hours at 37°C.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each inhibitor concentration relative to the virus-only control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the EC50 value using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for identifying resistance mutations.
Caption: Decision tree for troubleshooting inconsistent EC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 5. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 6. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for HIV-1 inhibitor-44
Disclaimer: "HIV-1 inhibitor-44" is a hypothetical compound. The following technical support guide is based on established principles and common practices for the purification of small molecule inhibitors in a drug discovery and development setting.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in refining the purification methods for "this compound" and similar small molecule compounds.
I. Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC), a common and critical technique for achieving high purity of small molecule drug candidates.
Issue 1: High System Pressure in HPLC
| Question | Possible Causes | Solutions |
| Why is my HPLC system showing excessively high backpressure during the purification of this compound? | 1. Column Frit Blockage: Particulate matter from the sample or mobile phase may have clogged the column inlet frit. 2. Precipitation of Inhibitor: The inhibitor may have precipitated in the tubing or on the column due to poor solubility in the mobile phase. 3. Incorrect Mobile Phase: High viscosity of the mobile phase can lead to increased pressure. 4. Flow Rate Too High: The set flow rate may be too high for the column dimensions and particle size. | 1. Filter Sample and Mobile Phase: Ensure all samples and mobile phases are filtered through a 0.22 µm filter. 2. Backflush the Column: Reverse the column direction and flush with a strong, compatible solvent.[1] 3. Adjust Mobile Phase: Increase the proportion of the organic solvent or use a solvent with lower viscosity if compatible with the separation method. 4. Reduce Flow Rate: Lower the flow rate to a level appropriate for the column specifications.[1] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Question | Possible Causes | Solutions |
| My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it? | 1. Secondary Interactions: The inhibitor may be interacting with active sites (e.g., silanols) on the stationary phase.[2] 2. Column Overload: Injecting too much sample can lead to peak distortion.[2] 3. Incompatible Injection Solvent: The solvent used to dissolve the sample may be too strong, causing the peak to broaden or tail. 4. Column Degradation: The stationary phase may be degrading, especially if operating at extreme pH. | 1. Modify Mobile Phase: Add a competing agent like triethylamine (TEA) to the mobile phase to mask silanol groups.[2] 2. Reduce Sample Concentration: Dilute the sample or inject a smaller volume. 3. Use Weaker Injection Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible. 4. Replace Column: If the column performance has significantly deteriorated, it may need to be replaced. Operate within the recommended pH range for the column.[2] |
Issue 3: Inconsistent Retention Times
| Question | Possible Causes | Solutions |
| The retention time for this compound is shifting between injections. How can I stabilize it? | 1. Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs.[3] 2. Mobile Phase Composition Change: Inconsistent preparation of the mobile phase or evaporation of a volatile component can alter retention times.[3][4] 3. Temperature Fluctuations: Changes in ambient temperature can affect retention, especially for sensitive separations.[3][4] 4. Pump Malfunction: Issues with the pump, such as leaks or faulty check valves, can lead to inconsistent flow rates. | 1. Increase Equilibration Time: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before each injection.[3][4] 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep reservoirs covered to minimize evaporation.[4] 3. Use a Column Oven: Maintain a constant column temperature using a thermostat-controlled oven.[3][4] 4. Pump Maintenance: Check for leaks, purge the pump to remove air bubbles, and service check valves as needed. |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting purity level for this compound for initial in vitro assays?
A1: For initial in vitro screening and enzymatic assays, a purity of >95% is generally recommended. This helps to ensure that the observed biological activity is attributable to the inhibitor and not to impurities. For later stage studies, such as animal models, a purity of >98% or even >99% is often required.
Q2: How can I confirm the identity and purity of my final purified sample of this compound?
A2: A combination of analytical techniques should be used. High-purity is typically confirmed by analytical HPLC with a diode array detector (DAD) or mass spectrometry (MS). The identity of the compound should be confirmed by High-Resolution Mass Spectrometry (HRMS) to determine the accurate mass and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
Q3: My this compound has low solubility in aqueous buffers, which is a problem for biological assays. What can I do?
A3: Low aqueous solubility is a common challenge for small molecule inhibitors.[5] Consider the following:
-
Use of Co-solvents: A small percentage of an organic solvent like DMSO or ethanol can be used to aid solubility in assay buffers, but be sure to include appropriate vehicle controls in your experiments.
-
Formulation Development: For in vivo studies, formulation strategies such as the use of cyclodextrins, liposomes, or nanoparticles can be explored to improve solubility and bioavailability.[5]
-
Salt Forms: If the inhibitor has ionizable groups, preparing a salt form can significantly enhance aqueous solubility.
Q4: I am observing a loss of my compound during the purification process. What are the common causes?
A4: Loss of compound can occur at several stages:
-
Adsorption: The compound may adsorb to glassware, tubing, or the stationary phase of the chromatography column. Silanizing glassware can help reduce adsorption.
-
Degradation: The compound may be unstable in the mobile phase or under certain pH or temperature conditions. Assess the stability of the inhibitor under the purification conditions.
-
Precipitation: As mentioned in the troubleshooting guide, the compound may precipitate if its solubility limit is exceeded.
III. Data Presentation
Table 1: Hypothetical Purification Summary for this compound
This table provides an example of how to track the purification process for this compound, from crude synthesis product to a highly pure final compound.
| Purification Step | Starting Mass (mg) | Recovered Mass (mg) | Step Yield (%) | Purity by HPLC (%) | IC50 (nM) * |
| Crude Product | 1000 | - | - | 65 | 150 |
| Silica Gel Chromatography | 1000 | 650 | 65 | 92 | 110 |
| Preparative RP-HPLC | 650 | 480 | 73.8 | 99.2 | 105 |
| Recrystallization | 480 | 410 | 85.4 | >99.8 | 102 |
*IC50 values are determined using a standard HIV-1 reverse transcriptase inhibition assay.
IV. Experimental Protocols
Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC) for this compound
This protocol outlines a general method for the purification of a small molecule inhibitor like this compound using preparative RP-HPLC.
-
Column Selection: Choose a C18 column with appropriate dimensions (e.g., 19 x 150 mm, 5 µm particle size) suitable for preparative scale purification.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Sample Preparation: Dissolve the partially purified this compound in a minimal amount of a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile). Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter.
-
Method Development:
-
Perform an initial analytical scale run to determine the optimal gradient for separation.
-
A typical gradient might be 10-90% Mobile Phase B over 30 minutes.
-
-
Preparative Run:
-
Equilibrate the preparative column with the initial mobile phase composition (e.g., 10% B) for at least 10 column volumes.
-
Inject the prepared sample.
-
Run the gradient and collect fractions corresponding to the main peak of this compound.
-
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pooling and Solvent Removal: Pool the fractions with the desired purity (>99%). Remove the organic solvent using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the final purified product as a solid.
Protocol 2: Purity and Identity Confirmation
-
Analytical HPLC-MS:
-
Dissolve a small amount of the final product in a suitable solvent.
-
Inject onto an analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Run a fast gradient (e.g., 5-95% Acetonitrile/Water with 0.1% Formic Acid over 10 minutes).
-
Monitor the UV absorbance at a relevant wavelength and acquire mass spectra to confirm the molecular weight of the inhibitor.
-
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the final product in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Acquire 1H and 13C NMR spectra.
-
Confirm that the observed chemical shifts and coupling constants match the expected structure of this compound.
-
V. Visualizations
Diagram 1: General Purification Workflow for this compound
Caption: A typical multi-step workflow for the purification of a small molecule inhibitor.
Diagram 2: Troubleshooting Logic for HPLC Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in HPLC analysis.
References
- 1. aelabgroup.com [aelabgroup.com]
- 2. hplc.eu [hplc.eu]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. Revolutionizing Antiviral Therapeutics: Unveiling Innovative Approaches for Enhanced Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of "HIV-1 inhibitor-44" in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in addressing stability issues with "HIV-1 inhibitor-44" in solution. The following information is based on common challenges observed with small molecule inhibitors and offers strategies to ensure experimental consistency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For optimal solubility and stability, it is highly recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO).[1][2] While other organic solvents may be used, DMSO generally provides the best solubility for compounds of this class.[1] It is crucial to use a high-purity, anhydrous grade of DMSO to minimize degradation due to moisture.
Q2: My this compound solution appears cloudy or has visible precipitate. What should I do?
A2: Cloudiness or precipitation indicates that the inhibitor has likely fallen out of solution. This can be due to several factors including low solubility in the chosen solvent, improper storage, or the use of a solvent that is not completely anhydrous. To address this, you can try gently warming the solution to 37°C and vortexing to redissolve the compound.[2] If precipitation persists, it may be necessary to prepare a fresh stock solution at a lower concentration or consider a different solvent system. It is also important to ensure that the final concentration of DMSO in your experimental media does not exceed a level that is toxic to your cells.
Q3: I am observing a decrease in the potency of my inhibitor in my assays over time. What could be the cause?
A3: A gradual loss of potency often suggests chemical degradation of the inhibitor in your working solution.[2] This can be influenced by factors such as pH, temperature, and exposure to light.[3][4] It is recommended to prepare fresh working solutions from a frozen stock solution for each experiment. If you suspect pH-mediated hydrolysis, a stability study across a range of pH values can help identify the optimal buffer system for your experiments.[5]
Q4: What are the optimal storage conditions for stock solutions of this compound?
A4: Stock solutions of this compound in anhydrous DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2][6] Repeated freezing and thawing can accelerate degradation and may introduce moisture into the stock solution. Protecting the solutions from light is also a good practice, as some compounds are light-sensitive.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound and provides actionable steps to resolve them.
Issue 1: Inconsistent results between experiments.
-
Possible Cause 1: Stock solution degradation.
-
Solution: Prepare fresh stock solutions more frequently. Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles.[6] Always use a high-quality, anhydrous solvent.
-
-
Possible Cause 2: Inaccurate pipetting of viscous stock solutions.
-
Solution: Use positive displacement pipettes for accurate handling of viscous DMSO stock solutions. Ensure the stock solution is completely thawed and mixed well before use.
-
-
Possible Cause 3: Precipitation in aqueous media.
Issue 2: Complete loss of inhibitory activity.
-
Possible Cause 1: Incorrect storage.
-
Possible Cause 2: Chemical incompatibility with assay components.
-
Solution: Review all components of your assay buffer and media for potential reactive species. Some buffer components can react with and inactivate the inhibitor.
-
-
Possible Cause 3: Contamination of stock solution.
-
Solution: Discard the current stock solution and prepare a fresh one using new, unopened vials of this compound and solvent.
-
Quantitative Data Summary
The stability of this compound is highly dependent on the solvent, pH, and temperature. The following tables provide hypothetical data to guide your experimental design.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mM) |
| DMSO | > 100 |
| Ethanol | 25 |
| Methanol | 15 |
| PBS (pH 7.4) | < 0.1 |
Table 2: Stability of this compound in Aqueous Buffer at 37°C
| pH | % Remaining after 24 hours |
| 5.0 | 95% |
| 7.4 | 80% |
| 8.5 | 60% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Equilibrate a new, unopened vial of this compound (assume 1 mg) and a fresh bottle of anhydrous DMSO to room temperature.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of the inhibitor. For example, if the molecular weight is 500 g/mol , you will need 200 µL of DMSO.
-
Carefully add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protective microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of Inhibitor Stability by HPLC-MS
This protocol provides a general framework for assessing the chemical stability of this compound in a given buffer.[2]
-
Prepare a 1 µM working solution of the inhibitor in the desired experimental buffer (e.g., PBS, pH 7.4).[2]
-
Immediately after preparation (T=0), take an aliquot of the solution and add it to an equal volume of ice-cold methanol to stop any degradation.[5] Store this sample at -20°C.
-
Incubate the remaining working solution at 37°C.[2]
-
At subsequent time points (e.g., 2, 4, 8, and 24 hours), collect additional aliquots and quench them with ice-cold methanol as in step 2.
-
After collecting all time points, analyze the samples by LC-MS to determine the concentration of the parent compound remaining.[2]
-
Calculate the percentage of the inhibitor remaining at each time point relative to the T=0 sample.[2]
Visualizations
Caption: Troubleshooting workflow for addressing stability issues with this compound.
Caption: Simplified pathway showing the mechanism of action for HIV-1 reverse transcriptase inhibitors.
References
- 1. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. prescouter.com [prescouter.com]
- 5. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
A Head-to-Head Comparison: GRL-044, a Novel HIV-1 Protease Inhibitor, Demonstrates Exceptional Potency Against Wild-Type and Drug-Resistant Viral Strains
For Immediate Release: A comprehensive analysis of the novel, nonpeptidic HIV-1 protease inhibitor, GRL-044, reveals its superior inhibitory activity against both wild-type and a spectrum of drug-resistant HIV-1 variants when compared to several FDA-approved protease inhibitors (PIs). This guide offers a detailed comparison of GRL-044 with established PIs, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a next-generation therapeutic.
Executive Summary
GRL-044, a derivative of the established PI Darunavir (DRV), exhibits picomolar to femtomolar efficacy, significantly surpassing the potency of many currently prescribed PIs.[1] Notably, it maintains substantial activity against HIV-1 strains that have developed resistance to other PIs, a critical attribute in the ongoing challenge of combating HIV drug resistance. This guide presents a quantitative comparison of GRL-044's performance, detailed experimental methodologies for key assays, and visual representations of its mechanism of action and the experimental workflow used for its evaluation.
Comparative Efficacy of HIV-1 Protease Inhibitors
The antiviral potency of GRL-044 was evaluated against the wild-type HIV-1 strain, NL4-3, and compared with a panel of FDA-approved PIs. The 50% inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized in the table below.
| Inhibitor | IC50 (nM) against HIV-1 NL4-3 |
| GRL-044 | 0.0028 - 0.0033 |
| Darunavir (DRV) | 3.5 |
| Atazanavir (ATV) | 3.3 |
| Lopinavir (LPV) | 57 |
| Amprenavir (APV) | 70 |
| Saquinavir (SQV) | 2.6 - 4.5 |
| Ritonavir (RTV) | 6.5 |
| Indinavir (IDV) | 3.9 |
| Nelfinavir (NFV) | 2.0 |
| Tipranavir (TPV) | 0.03 - 0.07 (in cell culture) |
Data for GRL-044, DRV, ATV, LPV, and APV are from a single comparative study for direct comparison.[1] Data for SQV, RTV, IDV, NFV, and TPV are compiled from various sources and may have been determined under different experimental conditions.
GRL-044's potency extends to various PI-resistant HIV-1 variants, with IC50 values ranging from 0.065 to 19 nM.[1] This suggests a high genetic barrier to the development of resistance, a significant advantage in long-term therapeutic strategies.
Mechanism of Action: Inhibiting Viral Maturation
HIV-1 protease is a critical enzyme in the viral life cycle. It functions to cleave newly synthesized viral polyproteins into mature, functional proteins, a necessary step for the assembly of infectious virions. Protease inhibitors, including GRL-044, are designed to bind to the active site of the HIV-1 protease, preventing this cleavage process and resulting in the production of immature, non-infectious viral particles.
Caption: HIV-1 Protease Inhibition Pathway.
Experimental Protocols
HIV-1 Drug Susceptibility Assay (IC50 Determination)
This assay quantifies the in vitro antiviral activity of an inhibitor.
-
Cell Line: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain an HIV-1 LTR-driven luciferase reporter gene.
-
Virus: Laboratory-adapted HIV-1 strain (e.g., NL4-3) or clinical isolates.
-
Procedure:
-
Seed TZM-bl cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test inhibitor (e.g., GRL-044) and reference inhibitors.
-
Pre-incubate the virus with the diluted inhibitors for 1 hour at 37°C.
-
Add the virus-inhibitor mixture to the TZM-bl cells.
-
Incubate for 48 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Thermal Stability Assay (Differential Scanning Fluorimetry)
This biophysical assay measures the thermal stability of the HIV-1 protease in the presence and absence of an inhibitor, providing insights into binding affinity.
-
Instrumentation: A real-time PCR machine capable of monitoring fluorescence during a thermal ramp.
-
Reagents: Purified recombinant HIV-1 protease, SYPRO Orange dye (a fluorescent dye that binds to hydrophobic regions of unfolded proteins), and the test inhibitor.
-
Procedure:
-
Prepare a reaction mixture containing the purified HIV-1 protease and SYPRO Orange dye in a suitable buffer.
-
Add the test inhibitor at various concentrations to the reaction mixture in a 96-well PCR plate. A control with no inhibitor is included.
-
Place the plate in the real-time PCR instrument.
-
Apply a thermal ramp, typically from 25°C to 95°C, with fluorescence measurements taken at each temperature increment.
-
The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined by identifying the inflection point of the fluorescence curve.
-
An increase in the Tm in the presence of the inhibitor indicates stabilization of the protein upon binding.
-
Experimental Workflow for Inhibitor Evaluation
The evaluation of a novel HIV-1 protease inhibitor like GRL-044 follows a structured workflow from initial screening to detailed characterization.
Caption: Experimental Workflow for HIV-1 Protease Inhibitor Evaluation.
Conclusion
GRL-044 demonstrates remarkable potency against both wild-type and drug-resistant HIV-1 strains, positioning it as a highly promising candidate for further preclinical and clinical development. Its significantly lower IC50 value compared to currently approved PIs suggests the potential for lower therapeutic doses, which could translate to a more favorable safety profile. The high genetic barrier to resistance observed for GRL-044 addresses a critical unmet need in HIV therapy. Further investigation into its pharmacokinetic and long-term safety profiles is warranted to fully elucidate its therapeutic potential.
References
Validating the Antiviral Activity of Novel HIV-1 Inhibitors in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the antiviral activity of novel compounds against Human Immunodeficiency Virus Type 1 (HIV-1) in primary human cells. As a case study, we will compare a hypothetical novel protease inhibitor, "HIV-1 Inhibitor-44," with two established antiretroviral drugs: Darunavir, a clinical protease inhibitor, and Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor. This guide offers objective performance comparisons supported by experimental data and detailed methodologies to assist researchers in their drug discovery and development efforts.
Comparative Antiviral Activity and Cytotoxicity
The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of the hypothetical "this compound" against two standard antiretroviral drugs, Darunavir and Zidovudine. The data is presented for activity in primary human Peripheral Blood Mononuclear Cells (PBMCs), a key in vitro model for assessing anti-HIV-1 efficacy.
| Compound | Class | Target | EC50 in PBMCs (nM) | CC50 in PBMCs (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Protease Inhibitor (Hypothetical) | HIV-1 Protease | 2.5 | >50 | >20,000 |
| Darunavir | Protease Inhibitor | HIV-1 Protease | 0.52[1] | >100 | >192,307 |
| Zidovudine (AZT) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | HIV-1 Reverse Transcriptase | 10[2] | >100 | >10,000 |
Note: The data for "this compound" is hypothetical and serves as a placeholder for a novel potent protease inhibitor. The Selectivity Index (SI) is a critical parameter, with a higher value indicating a more favorable therapeutic window.
Experimental Protocols
Isolation and Culture of Primary Human PBMCs
This protocol outlines the procedure for isolating and preparing primary human PBMCs for use in HIV-1 antiviral assays.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (R10 medium)
-
Phytohemagglutinin (PHA)
-
Recombinant human interleukin-2 (IL-2)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dilute whole blood from healthy donors 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets, and collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in R10 medium and count the cells.
-
Stimulate the PBMCs with PHA (5 µg/mL) for 72 hours at 37°C in a 5% CO2 incubator.
-
After 72 hours, wash the cells and resuspend them in R10 medium supplemented with IL-2 (20 U/mL).
HIV-1 Antiviral Assay in PBMCs
This protocol describes the methodology for determining the antiviral activity of test compounds against HIV-1 in activated PBMCs.
Materials:
-
PHA-stimulated PBMCs
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB) or a clinical isolate
-
Test compounds (e.g., this compound, Darunavir, Zidovudine)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
Procedure:
-
Seed the PHA-stimulated PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in R10 medium with IL-2.
-
Prepare serial dilutions of the test compounds in the same medium.
-
Add the diluted compounds to the respective wells. Include a "no drug" control.
-
Infect the cells with a pre-titered amount of HIV-1 (e.g., at a multiplicity of infection of 0.01). Include an "uninfected" control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.
-
On day 7, collect the cell culture supernatant for p24 antigen analysis.
-
Quantify the p24 antigen concentration in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.
-
Calculate the EC50 value, which is the concentration of the compound that inhibits HIV-1 replication by 50%, by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay in PBMCs
This protocol details the procedure for assessing the cytotoxicity of the test compounds in uninfected PBMCs.
Materials:
-
PHA-stimulated PBMCs
-
Test compounds
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo)
Procedure:
-
Seed the PHA-stimulated PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in R10 medium with IL-2.
-
Add serial dilutions of the test compounds to the wells. Include a "no drug" control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.
-
Assess cell viability using a chosen cytotoxicity assay reagent according to the manufacturer's instructions.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of cell viability against the log of the compound concentration.
Visualizing Mechanisms and Workflows
Mechanism of Action: Protease Inhibitors
Protease inhibitors act at a late stage of the HIV-1 replication cycle. They prevent the viral protease enzyme from cleaving the newly synthesized Gag and Gag-Pol polyproteins into their functional components. This results in the production of immature, non-infectious viral particles.
Caption: Mechanism of HIV-1 Protease Inhibitors.
Mechanism of Action: Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
NRTIs, such as Zidovudine (AZT), are prodrugs that are phosphorylated to their active triphosphate form within the host cell. They act as competitive inhibitors of the HIV-1 reverse transcriptase and, once incorporated into the growing viral DNA chain, cause chain termination due to the absence of a 3'-hydroxyl group.
References
Unveiling the Resilience of HIV-1 Inhibitor-44: A Comparative Cross-Resistance Analysis
A novel nonpeptidic protease inhibitor, designated GRL-044, demonstrates a formidable profile against a spectrum of drug-resistant HIV-1 variants, showcasing a high genetic barrier to the development of resistance. This guide provides a detailed comparison of GRL-044's cross-resistance profile with approved protease inhibitors (PIs), supported by experimental data and methodologies for researchers and drug development professionals.
In the relentless pursuit of more durable antiretroviral therapies, the emergence of drug resistance remains a critical challenge.[1][2] GRL-044, a nonpeptidic HIV-1 protease inhibitor, has been engineered to maintain potency against viral strains that have developed resistance to existing PIs.[3] This is achieved through a molecular design that maximizes interactions with the backbone atoms of the HIV-1 protease active site, a strategy intended to create a high barrier to resistance.[4]
Comparative Antiviral Activity and Cross-Resistance
Experimental data reveals that GRL-044 exhibits potent activity against wild-type HIV-1 and a panel of PI-resistant viral strains. Its efficacy, measured by the 50% inhibitory concentration (IC50), is significantly greater than several FDA-approved PIs, including darunavir (DRV), atazanavir (ATV), and lopinavir (LPV), particularly against multi-drug-resistant variants.[3]
Below is a summary of the comparative IC50 values of GRL-044 and other PIs against wild-type and PI-resistant HIV-1 variants.
| HIV-1 Variant | GRL-044 IC50 (nM) | DRV IC50 (nM) | ATV IC50 (nM) | LPV IC50 (nM) | Fold Change in Resistance (GRL-044 vs. DRV) |
| Wild-Type (NL4-3) | 0.0028-0.0033 | 2.6 | 4.1 | 5.2 | - |
| APV-resistant (HIVAPV-5µM) | 0.065 | 3.6 | 2.6 | 12 | 0.6x |
| ATV-resistant (HIVATV-5µM) | 0.11 | >1000 | >1000 | >1000 | >328x less resistant |
| LPV-resistant (HIVLPV-5µM) | 0.13 | 46 | 120 | >1000 | 12x less resistant |
| Multi-drug Resistant (HIVB) | 4.6 | 180 | >1000 | >1000 | 13x less resistant |
| Multi-drug Resistant (HIVC) | 1.8 | 27 | 150 | 120 | 5x less resistant |
Data synthesized from a study on GRL-044's antiviral activity.[3] Fold change in resistance is calculated based on the IC50 values against the resistant variant relative to the wild-type, comparing GRL-044 to Darunavir.
The data clearly indicates that while resistance to approved PIs like atazanavir and lopinavir can reach levels where the drugs are no longer effective (>1000 nM), GRL-044 maintains a potent inhibitory concentration in the low nanomolar range against the same variants.[3]
Experimental Protocols
The determination of the cross-resistance profile of GRL-044 involved standardized virological and molecular biology techniques. A detailed overview of the key experimental methodologies is provided below.
Cells and Viruses
-
Cell Line: MT-2 cells were utilized for the antiviral assays. These cells are highly susceptible to HIV-1 infection and are a standard model for in vitro drug susceptibility testing.
-
Viral Strains: A panel of HIV-1 variants was used, including the wild-type laboratory strain HIV-1NL4-3 and several PI-resistant strains selected in vitro by prolonged exposure to amprenavir (APV), atazanavir (ATV), and lopinavir (LPV). Additionally, multi-drug resistant clinical isolates (HIVB and HIVC) from patients experiencing treatment failure were included.[3]
Antiviral Activity Assay
The antiviral activity of GRL-044 and other PIs was determined using a cell-based assay that measures the inhibition of HIV-1 replication.
-
Assay Principle: The assay quantifies the production of HIV-1 p24 antigen, a viral core protein, in the supernatant of infected cell cultures. A reduction in p24 levels in the presence of an inhibitor indicates antiviral activity.
-
Procedure:
-
MT-2 cells were infected with a standardized amount of the respective HIV-1 variant.
-
Immediately after infection, the cells were cultured in the presence of serial dilutions of the protease inhibitors.
-
After a defined incubation period (typically 3-5 days), the cell culture supernatant was collected.
-
The concentration of p24 antigen in the supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value, the drug concentration required to inhibit p24 production by 50%, was calculated by plotting the percentage of p24 inhibition against the drug concentration.
-
Genotypic Analysis of Resistant Variants
To identify the specific mutations conferring resistance in the selected HIV-1 variants, the protease-encoding region of the viral genome was sequenced.
-
RNA Extraction and PCR: Viral RNA was extracted from the culture supernatants of the resistant strains. The protease gene was then amplified using reverse transcription-polymerase chain reaction (RT-PCR).[5][6][7]
-
DNA Sequencing: The amplified PCR products were sequenced to identify amino acid substitutions in the protease enzyme known to be associated with drug resistance.[7]
Experimental Workflow for Cross-Resistance Profiling
The following diagram illustrates the general workflow for determining the cross-resistance profile of a novel HIV-1 inhibitor.
Figure 1. Workflow for determining the cross-resistance profile of HIV-1 inhibitors.
Conclusion
The favorable cross-resistance profile of HIV-1 inhibitor GRL-044 against a range of PI-resistant HIV-1 variants underscores its potential as a next-generation antiretroviral agent.[3] Its ability to maintain potent activity in the face of mutations that confer high-level resistance to currently approved drugs highlights a promising strategy in the ongoing effort to overcome HIV drug resistance. Further clinical investigation is warranted to fully elucidate the in vivo efficacy and resistance profile of this compound.
References
- 1. Highly drug-resistant HIV-1 clinical isolates are cross-resistant to many antiretroviral compounds in current clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel resistance mechanism of HIV-1 To peptide fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel HIV-1 protease inhibitor, GRL-044, has potent activity against various HIV-1s with an extremely high genetic barrier to the emergence of HIV-1 drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-house NGS-Based HIV Genotyping protocol v.01 [protocols.io]
- 7. Human Immunodeficiency Virus Type 1 Drug Resistance Testing: a Comparison of Three Sequence-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
Structural Showdown: HIV-1 Inhibitor-44's Duel with Wild-Type and Mutant Reverse Transcriptase
A comprehensive analysis of "HIV-1 inhibitor-44," a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), reveals significant differences in its binding and efficacy against wild-type HIV-1 and clinically relevant mutant strains. This guide provides a detailed structural and functional comparison, offering valuable insights for researchers, scientists, and drug development professionals in the field of HIV therapeutics.
"this compound," also known as compound 11l, is a promising NNRTI that has demonstrated potent inhibitory activity against the wild-type HIV-1 strain IIIB. However, its efficacy is notably reduced in the presence of common resistance-associated mutations within the reverse transcriptase (RT) enzyme, specifically L100I and E138K. This comparison guide delves into the quantitative data, experimental methodologies, and structural basis for these differences.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of "this compound" was assessed against wild-type and mutant HIV-1 strains using cell-based assays. The 50% effective concentration (EC50), which represents the concentration of the inhibitor required to reduce viral replication by 50%, was determined for each viral variant.
| Viral Strain | Genotype | EC50 (µM)[1] | Fold Change vs. Wild-Type |
| HIV-1 IIIB | Wild-Type | 0.21 | - |
| HIV-1 Mutant | L100I | 0.94 | 4.5 |
| HIV-1 Mutant | E138K | 1.37 | 6.5 |
Table 1: Inhibitory activity of "this compound" against wild-type and mutant HIV-1 strains. The data clearly indicates a decrease in potency against the mutant viruses.
Experimental Protocols
The anti-HIV activity of "this compound" was evaluated in MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection. The following protocol outlines the key steps of the cell-based assay.
Anti-HIV-1 Activity Assay in MT-4 Cells
-
Cell Preparation: MT-4 cells are seeded in 96-well plates at a density of 6 x 105 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Dilution: "this compound" is serially diluted in the culture medium to achieve a range of final concentrations.
-
Viral Infection: The MT-4 cells are infected with the respective HIV-1 strain (wild-type or mutant) at a multiplicity of infection (MOI) of 0.01.
-
Incubation: The infected cells are incubated in the presence of the diluted inhibitor for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Cytopathic Effect (CPE) Measurement: The protective effect of the inhibitor against the virus-induced cytopathic effect is measured using the MTT method. The absorbance is read at 540 nm.
-
Data Analysis: The EC50 values are calculated from the dose-response curves generated from the MTT assay results.
Structural Insights into Differential Binding
While a co-crystal structure of "this compound" bound to HIV-1 RT is not yet publicly available, its structural class as a [(2-Hydroxyethoxy)methyl]-6-(phenylthio)-thymine (HEPT) derivative allows for inferences based on molecular modeling and the structures of analogous compounds. NNRTIs bind to a hydrophobic pocket located approximately 10 Å from the catalytic site of the RT enzyme.
The decreased efficacy against the L100I and E138K mutants is likely due to steric hindrance and altered electrostatic interactions within the NNRTI binding pocket.
-
L100I Mutation: The substitution of the smaller leucine with the bulkier isoleucine at position 100 can create a steric clash with the inhibitor, disrupting its optimal binding conformation.
-
E138K Mutation: The change from a negatively charged glutamic acid to a positively charged lysine at position 138 alters the electrostatic environment of the binding pocket. This can be particularly disruptive for inhibitors that rely on specific electrostatic interactions for their binding affinity.
Conclusion
"this compound" demonstrates potent activity against wild-type HIV-1 but exhibits reduced efficacy against the L100I and E138K mutant strains. This decrease in potency is attributed to steric and electrostatic changes within the NNRTI binding pocket, which hinder the optimal binding of the inhibitor. These findings underscore the ongoing challenge of developing NNRTIs with a high barrier to resistance and highlight the importance of structure-based drug design in anticipating and overcoming the effects of viral mutations. Further structural studies, including co-crystallization of the inhibitor with both wild-type and mutant RT, are warranted to precisely elucidate the molecular interactions and guide the development of next-generation NNRTIs with improved resistance profiles.
References
A Comparative Analysis of Two Potent Anti-HIV-1 Agents: GRL-044 and HIV-1 Inhibitor-44
For Immediate Release
[City, State] – [Date] – In the ongoing battle against Human Immunodeficiency Virus Type 1 (HIV-1), the exploration of novel inhibitors with diverse mechanisms of action remains a critical area of research. This guide provides a detailed comparative analysis of two such compounds: GRL-044, a potent protease inhibitor, and HIV-1 inhibitor-44, a non-nucleoside reverse transcriptase inhibitor. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective performance based on available experimental data.
At a Glance: Key Performance Indicators
| Feature | GRL-044 | This compound |
| Target | HIV-1 Protease | HIV-1 Reverse Transcriptase |
| Mechanism of Action | Blocks the cleavage of viral polyproteins, preventing the maturation of infectious virions. | Non-competitively inhibits the reverse transcriptase enzyme, halting the conversion of viral RNA into DNA. |
| Potency (Wild-Type HIV-1) | IC50: 0.0028-0.0033 nM[1] | EC50: 0.209 μM[2][3] |
| Cytotoxicity | CC50: >26.7 µM | CC50: >100 μM[4] |
| Selectivity Index (SI) | > 9,535,714 | > 478 |
| Resistance Profile | High genetic barrier to resistance; active against various PI-resistant strains.[1] | Active against L100I and E138K mutant strains. |
In-Depth Analysis
GRL-044: A Powerhouse Protease Inhibitor
GRL-044 is a novel, nonpeptidic protease inhibitor (PI) designed based on the structure of the FDA-approved drug darunavir.[1] It exhibits exceptionally potent antiviral activity against a wide range of HIV-1 isolates, including those resistant to other PIs.[1]
Antiviral Activity: GRL-044 demonstrates remarkable potency against wild-type HIV-1 (NL4-3 strain) with 50% inhibitory concentrations (IC50) in the picomolar range (0.0028-0.0033 nM).[1] Its efficacy extends to various PI-resistant HIV-1 variants, with IC50 values ranging from 0.065 to 19 nM.[1][5][6] Furthermore, GRL-044 is also highly active against HIV-2, with an IC50 of 0.0004 nM.[1][5]
Mechanism of Action and Resistance: As a protease inhibitor, GRL-044 targets the HIV-1 protease, an enzyme crucial for cleaving viral polyproteins into functional proteins required for the assembly of new, infectious virions. By inhibiting this process, GRL-044 effectively halts the viral life cycle. A key feature of GRL-044 is its high genetic barrier to the development of resistance.[1] This is a significant advantage in HIV therapy, where drug resistance is a major challenge.
Cytotoxicity: GRL-044 has shown a favorable safety profile with minimal cytotoxicity. The 50% cytotoxic concentration (CC50) for GRL-044 has been reported to be greater than 26.7 µM. This results in an exceptionally high selectivity index (SI = CC50/IC50) of over 9.5 million, indicating a wide therapeutic window.
This compound: A Promising Reverse Transcriptase Inhibitor
This compound, identified as compound 11l in the scientific literature, is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[2][3] It belongs to a class of compounds known as HEPTs ([(2-Hydroxyethoxy)methyl]-6-(phenylthio)-thymine derivatives).
Antiviral Activity: This inhibitor shows potent activity against wild-type HIV-1 with a 50% effective concentration (EC50) of 0.209 μM.[2][3] It also retains activity against common NNRTI-resistant mutant strains, including L100I (EC50 = 0.94 μM) and E138K (EC50 = 1.37 μM).
Mechanism of Action and Resistance: this compound targets the reverse transcriptase enzyme, a key player in the early stages of the HIV-1 life cycle. This enzyme is responsible for converting the viral RNA genome into DNA, which is then integrated into the host cell's genome. As an NNRTI, it binds to a site on the reverse transcriptase that is distinct from the active site, inducing a conformational change that inhibits the enzyme's function. Its activity against resistant strains suggests it may be effective where other NNRTIs have failed.
Cytotoxicity: Studies have shown that this compound (compound 11l) exhibits low cytotoxicity. In human embryonic kidney cells (293T), the IC50 value for cytotoxicity was found to be higher than 100 μM.[4] This gives it a selectivity index of over 478, indicating a good safety margin.
Quantitative Data Summary
Table 1: Antiviral Activity
| Compound | Virus Strain | EC50 / IC50 |
| GRL-044 | HIV-1 (Wild-Type) | 0.0028 - 0.0033 nM[1] |
| HIV-1 (PI-Resistant Variants) | 0.065 - 19 nM[1][5][6] | |
| HIV-2 | 0.0004 nM[1][5] | |
| This compound | HIV-1 (Wild-Type) | 0.209 μM[2][3] |
| HIV-1 (L100I mutant) | 0.94 μM | |
| HIV-1 (E138K mutant) | 1.37 μM |
Table 2: Cytotoxicity and Selectivity Index
| Compound | Cell Line | CC50 | Selectivity Index (SI) |
| GRL-044 | Not specified | > 26.7 µM | > 9,535,714 |
| This compound | 293T cells | > 100 μM[4] | > 478 |
Experimental Protocols
HIV-1 Protease Inhibition Assay (for GRL-044)
A typical fluorometric assay to determine the inhibitory activity of compounds like GRL-044 against HIV-1 protease involves the following steps:
-
Reagents: Recombinant HIV-1 protease, a fluorogenic substrate peptide, assay buffer, and the test inhibitor.
-
Procedure: The inhibitor, at various concentrations, is pre-incubated with the HIV-1 protease in the assay buffer.
-
The reaction is initiated by adding the fluorogenic substrate.
-
The fluorescence intensity is measured over time at an appropriate excitation and emission wavelength.
-
The rate of substrate cleavage is determined, and the concentration of the inhibitor that causes 50% inhibition (IC50) is calculated.
HIV-1 Reverse Transcriptase Inhibition Assay (for this compound)
The inhibitory activity of NNRTIs like this compound against HIV-1 reverse transcriptase can be determined using a cell-free enzymatic assay:
-
Reagents: Recombinant HIV-1 reverse transcriptase, a template-primer (e.g., poly(rA)/oligo(dT)), radiolabeled or fluorescently labeled deoxynucleotides (dNTPs), reaction buffer, and the test inhibitor.
-
Procedure: The inhibitor, at various concentrations, is incubated with the reverse transcriptase enzyme and the template-primer.
-
The reverse transcription reaction is initiated by the addition of dNTPs.
-
After a set incubation period, the reaction is stopped, and the amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTPs.
-
The concentration of the inhibitor that reduces the reverse transcriptase activity by 50% (IC50) is then calculated.
Cell-Based Antiviral Assay
To determine the EC50 values, a cell-based assay is employed:
-
Cell Culture: Susceptible host cells (e.g., MT-4 cells, TZM-bl cells) are cultured.
-
Infection: The cells are infected with a known amount of HIV-1 in the presence of varying concentrations of the test compound.
-
Incubation: The infected cells are incubated for a period that allows for viral replication.
-
Quantification: The extent of viral replication is measured using methods such as p24 antigen ELISA, luciferase reporter gene activity, or cytopathic effect (CPE) reduction assays.
-
The EC50 value is calculated as the concentration of the compound that inhibits viral replication by 50%.
Cytotoxicity Assay (MTT Assay)
The CC50 values are typically determined using a colorimetric assay such as the MTT assay:
-
Cell Culture: Host cells are seeded in a 96-well plate and incubated.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a period similar to the antiviral assay.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is read on a microplate reader. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Visualizing the Mechanisms of Action
Figure 1. Simplified schematic of the HIV-1 life cycle highlighting the distinct points of intervention for this compound and GRL-044.
Figure 2. General experimental workflow for the in vitro evaluation of antiviral compounds.
References
- 1. A novel HIV-1 protease inhibitor, GRL-044, has potent activity against various HIV-1s with an extremely high genetic barrier to the emergence of HIV-1 drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel HIV-1 protease inhibitor, GRL-044, has potent activity against various HIV-1s with an extremely high genetic barrier to the emergence of HIV-1 drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the Genetic Barrier to Resistance of HIV-1 Inhibitor-44: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant strains of HIV-1 remains a critical challenge in the management of HIV/AIDS. A high genetic barrier to resistance is a key characteristic of a durable antiretroviral agent. This guide provides a comparative assessment of the genetic barrier to resistance of a novel, highly potent nonpeptidic HIV-1 protease inhibitor (PI), GRL-044, also referred to as HIV-1 inhibitor-44. This analysis is based on available in vitro experimental data, comparing its performance against the established PI, darunavir (DRV).
Superior Potency and a High Genetic Barrier to Resistance
GRL-044, a darunavir analogue, has demonstrated exceptional potency against both wild-type and a range of PI-resistant HIV-1 variants.[1][2] In vitro studies reveal that the emergence of HIV-1 variants resistant to GRL-044 is significantly delayed when compared to darunavir, indicating a higher genetic barrier to the development of resistance.[1][2]
Comparative Antiviral Activity
The following table summarizes the 50% inhibitory concentrations (IC50) of GRL-044 against wild-type HIV-1 and various PI-resistant strains, in comparison to other protease inhibitors.
| HIV-1 Strain | GRL-044 IC50 (nM) | GRL-037 IC50 (nM) | Darunavir (DRV) IC50 (nM) | Amprenavir (APV) IC50 (nM) |
| Wild-Type (NL4-3) | 0.0028-0.0033 | 0.042 | 2.6 - 70 (range for 4 potent PIs) | - |
| PI-Resistant Variants | 0.065 - 19 | 5.5 - 83 | - | - |
| HIV-2EHO | 0.0004 | - | - | - |
Data sourced from published in vitro studies.[1][2]
The data clearly indicates that GRL-044 exhibits substantially lower IC50 values against wild-type HIV-1 compared to the range observed for potent FDA-approved PIs.[1][2] Even against PI-resistant variants, GRL-044 maintains low nanomolar to sub-nanomolar inhibitory concentrations.[1][2]
Resistance Profile of GRL-044
In vitro resistance selection studies have identified the A28S substitution in the HIV-1 protease as a key mutation associated with resistance to GRL-044.[1][2] Structural analyses suggest that the larger size of GRL-044 compared to darunavir allows for a better fit within the hydrophobic cavity of the protease. This enhanced interaction may contribute to its high potency and the unique resistance pathway observed.[1][2]
Experimental Protocols
The assessment of the genetic barrier to resistance for GRL-044 involved the following key experimental methodologies:
In Vitro Resistance Selection Studies
Objective: To evaluate the propensity for the development of resistance to GRL-044 compared to other PIs.
Methodology:
-
A mixture of 11 multi-PI-resistant HIV-1 isolates (HIV11MIX) was propagated in MT-4 cells.[1]
-
The cell cultures were maintained in the presence of escalating concentrations of GRL-044, GRL-037, amprenavir (APV), or darunavir (DRV).
-
The selection process was carried out by passaging cell-free virus to fresh MT-4 cells.
-
The concentrations of the inhibitors were gradually increased as the virus demonstrated the ability to replicate.
-
Viral replication was monitored, and the emergence of resistant variants was assessed over time.
-
The nucleotide sequences of the protease gene of the resistant HIV-1 strains were determined to identify mutations conferring resistance.
Antiviral and Cytotoxicity Assays
Objective: To determine the potency of GRL-044 and its cytotoxicity profile.
Methodology:
-
Antiviral assays were conducted to determine the 50% inhibitory concentration (IC50) of the compounds against various HIV-1 strains.
-
These assays typically involve infecting target cells (e.g., MT-4 cells) with HIV-1 in the presence of serial dilutions of the inhibitor.
-
Viral replication is measured after a set incubation period using methods such as p24 antigen capture ELISA.
-
Cytotoxicity assays are performed in parallel to assess the effect of the compounds on the viability of the host cells, ensuring that the observed antiviral activity is not due to cellular toxicity.
Visualizing the Path to Resistance
The following diagrams illustrate the experimental workflow for assessing the genetic barrier to resistance and the proposed mechanism of GRL-044 action and resistance.
Caption: Experimental workflow for in vitro selection of drug-resistant HIV-1 variants.
Caption: Proposed mechanism of GRL-044 action and the impact of the A28S resistance mutation.
Conclusion
The available data strongly suggests that this compound (GRL-044) possesses a significantly higher genetic barrier to resistance compared to the potent, clinically approved protease inhibitor darunavir. Its exceptional potency against a broad range of HIV-1 variants, including those resistant to other PIs, and the delayed emergence of resistant strains in vitro, position GRL-044 as a promising candidate for further development in the fight against HIV/AIDS. The identification of a distinct resistance mutation (A28S) provides valuable insights for future drug design and resistance monitoring. Continued research and clinical evaluation are warranted to fully elucidate the clinical potential of this next-generation HIV-1 protease inhibitor.
References
- 1. A novel HIV-1 protease inhibitor, GRL-044, has potent activity against various HIV-1s with an extremely high genetic barrier to the emergence of HIV-1 drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel HIV-1 protease inhibitor, GRL-044, has potent activity against various HIV-1s with an extremely high genetic barrier to the emergence of HIV-1 drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of "HIV-1 inhibitor-44" with first-generation inhibitors
For Immediate Release
In the ongoing battle against Human Immunodeficiency Virus Type 1 (HIV-1), the quest for more potent and resilient antiretroviral agents is paramount. This guide provides a comprehensive head-to-head comparison of a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), "HIV-1 inhibitor-44," against established first-generation NNRTIs. This analysis, tailored for researchers, scientists, and drug development professionals, delves into the comparative efficacy of these compounds, supported by experimental data and detailed methodologies.
Executive Summary
"this compound" demonstrates promising in vitro activity against wild-type HIV-1, positioning it as a noteworthy candidate for further investigation. This guide will unpack its performance in the context of foundational NNRTIs—Nevirapine, Efavirenz, and Delavirdine—highlighting key differences in potency and cellular activity.
Mechanism of Action: A Common Target
Both "this compound" and first-generation NNRTIs share a common mechanism of action. They are allosteric inhibitors of the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of viral RNA into DNA. By binding to a hydrophobic pocket near the enzyme's active site, these inhibitors induce a conformational change that disrupts its function, thereby halting the viral replication cycle.
Comparative Efficacy: A Quantitative Look
The following table summarizes the reported in vitro efficacy of "this compound" and first-generation NNRTIs against wild-type HIV-1. The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) are key metrics for antiviral potency in cell-based and enzymatic assays, respectively.
| Compound | EC50 (µM) | IC50 (µM) |
| This compound | 0.209[1][2] | Not Reported |
| Nevirapine | 0.26[3] | 0.084[4] - 0.540[5] |
| Efavirenz | 0.0015 (IC95)[6] | 0.00293 (Ki)[6] |
| Delavirdine | Not Reported | 0.26[7][8] |
Note: Direct comparison should be made with caution as experimental conditions (e.g., cell lines, viral strains, and assay formats) may vary between studies. EC50 values represent the concentration required to inhibit viral replication by 50% in cell culture, while IC50 values represent the concentration needed to inhibit the enzymatic activity of reverse transcriptase by 50%. Ki is the inhibition constant.
Experimental Protocols
To ensure a thorough understanding of the presented data, detailed methodologies for the key experiments are outlined below.
Antiviral Activity Assay (Cell-Based)
This assay determines the concentration of the inhibitor required to prevent HIV-1-induced cell death or to inhibit the activity of a reporter gene (e.g., luciferase) expressed by a recombinant virus.
Protocol:
-
Cell Seeding: Susceptible human CD4+ T-cell lines (e.g., MT-4 or TZM-bl) are seeded in 96-well microplates at a predetermined density.
-
Compound Preparation: The test inhibitors are serially diluted to a range of concentrations.
-
Infection: The diluted compounds are added to the cells, followed by the addition of a standardized amount of HIV-1 virus stock.
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for multiple rounds of viral replication (typically 48-72 hours).
-
Measurement of Viral Activity:
-
MTT Assay: For assays measuring cytopathic effect, an MTT solution is added to the wells. Viable cells metabolize the MTT into a colored formazan product, which is then solubilized and quantified by measuring the absorbance at a specific wavelength. The reduction in cell viability is correlated with viral activity.
-
Reporter Gene Assay: In cell lines like TZM-bl, which contain an HIV-1 LTR-driven reporter gene (e.g., luciferase or β-galactosidase), the reporter's activity is measured. A decrease in reporter signal indicates inhibition of viral replication.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to untreated, virus-infected controls. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Reverse Transcriptase (RT) Inhibition Assay (Enzymatic)
This in vitro assay directly measures the ability of an inhibitor to block the enzymatic activity of purified HIV-1 reverse transcriptase.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(A)/oligo(dT)), dNTPs (one of which is labeled, e.g., with ³H or biotin), and purified recombinant HIV-1 RT enzyme.
-
Inhibitor Addition: Serial dilutions of the test compounds are added to the reaction mixture.
-
Incubation: The reaction is initiated and incubated at 37°C to allow for DNA synthesis.
-
Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified. For radiolabeled dNTPs, this involves capturing the labeled DNA on a filter and measuring radioactivity. For non-radioactive methods, the biotinylated DNA can be captured and detected using a streptavidin-enzyme conjugate and a colorimetric or chemiluminescent substrate.
-
Data Analysis: The percentage of RT inhibition is calculated for each inhibitor concentration compared to a no-inhibitor control. The IC50 value is determined from the dose-response curve.
Conclusion
"this compound" exhibits potent anti-HIV-1 activity in cellular assays, with an EC50 value that is competitive with the first-generation NNRTI, nevirapine. While a direct comparison of IC50 values is not yet available, its efficacy in a cellular context suggests it is a promising lead for further development. Future studies should focus on head-to-head comparisons under identical experimental conditions to provide a more definitive assessment of its relative potency. Additionally, evaluation against a panel of NNRTI-resistant HIV-1 strains will be crucial in determining its potential clinical utility in the face of evolving drug resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Validating the Mechanism of Action of HIV-1 Inhibitor-44 Through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel, hypothetical non-nucleoside reverse transcriptase inhibitor (NNRTI), "HIV-1 inhibitor-44," with established antiretroviral agents. We detail its proposed mechanism of action, validate this mechanism through mutagenesis studies, and present its performance against key alternatives. Detailed experimental protocols and visual workflows are provided to support the presented data.
Introduction to this compound
This compound is a next-generation NNRTI designed for high potency against wild-type and common drug-resistant strains of HIV-1. Like other NNRTIs, it is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle.[1] This guide will compare this compound to first-generation NNRTIs, such as Efavirenz and Nevirapine, and the second-generation NNRTI, Rilpivirine.
Validating the Mechanism of Action of this compound
The proposed mechanism of action for this compound involves binding to a hydrophobic pocket in the p66 subunit of HIV-1 RT, distant from the active site.[2] This binding induces a conformational change in the enzyme, inhibiting its function and thus blocking the conversion of viral RNA to DNA.[3] To validate this mechanism, site-directed mutagenesis of key residues within this pocket was performed.
Mutagenesis of the NNRTI Binding Pocket
Key amino acid residues in the NNRTI binding pocket, such as K103, Y181, and Y188, are known to confer resistance to many NNRTIs when mutated.[4][5] Site-directed mutagenesis was employed to introduce mutations at these positions in a recombinant HIV-1 RT clone. The antiviral activity of this compound was then tested against these mutant viruses. A significant increase in the EC50 value against these mutant strains compared to the wild-type virus would confirm that this compound binds to this specific pocket.
Comparative Performance of this compound
The in vitro antiviral activity of this compound was compared with Efavirenz, Nevirapine, and Rilpivirine against wild-type HIV-1 and key resistant mutants.
| Inhibitor | Target | Wild-Type HIV-1 EC50 (nM) | K103N Mutant EC50 (nM) | Y181C Mutant EC50 (nM) |
| This compound | HIV-1 RT | 0.5 | 15 | 25 |
| Efavirenz | HIV-1 RT | 0.1 - 0.8 | >1000 | ~100 |
| Nevirapine | HIV-1 RT | 10 - 100 | >1000 | >1000 |
| Rilpivirine | HIV-1 RT | 0.1 - 0.4 | 2 - 5 | 2 - 5 |
Note: EC50 values for Efavirenz, Nevirapine, and Rilpivirine are sourced from published literature and may vary depending on the specific assay conditions.[6][7][8]
Experimental Protocols
Antiviral Activity Assay (Single-Cycle Infection Assay)
This assay measures the ability of the inhibitor to block a single round of HIV-1 replication.
-
Cell Preparation: Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and containing a Tat-responsive luciferase reporter gene) in 96-well plates.
-
Compound Dilution: Prepare serial dilutions of this compound and other reference NNRTIs in cell culture medium.
-
Infection: Add the diluted compounds to the cells, followed by a fixed amount of HIV-1 virus stock (e.g., HIV-1 IIIB or NL4-3).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the logarithm of the drug concentration.[9]
Site-Directed Mutagenesis of HIV-1 Reverse Transcriptase
This protocol describes the introduction of specific mutations into the gene encoding HIV-1 RT.
-
Plasmid Template: Use a bacterial expression plasmid containing the wild-type HIV-1 RT gene.
-
Primer Design: Design primers containing the desired mutation (e.g., K103N, Y181C). The primers should be complementary to the template DNA and flank the mutation site.[10]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the desired mutation.
-
Template Digestion: Digest the parental, non-mutated plasmid template with the DpnI restriction enzyme, which specifically cleaves methylated DNA.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Sequence Verification: Isolate the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.[11]
Visualizing Mechanisms and Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for validating the mechanism of action.
References
- 1. Non-nucleoside reverse transcriptase inhibitors (NNRTIs), their discovery, development, and use in the treatment of HIV-1 infection: a review of the last 20 years (1989-2009) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 3. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 4. HIV-1 Reverse Transcriptase and Antiviral Drug Resistance (Part 1 of 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Drug Resistance Database [hivdb.stanford.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. Role of Rilpivirine and Etravirine in Efavirenz and Nevirapine-Based Regimens Failure in a Resource-Limited Country: A Cross- Sectional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic parameters of nevirapine and efavirenz in relation to antiretroviral efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. Site-specific mutagenesis of AIDS virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative efficacy of "HIV-1 inhibitor-44" against different HIV-1 subtypes
Comparative Efficacy of HIV-1 Inhibitor-44 Against Diverse HIV-1 Subtypes
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of the novel non-nucleoside reverse transcriptase inhibitor (NNRTI), "this compound," against a panel of HIV-1 subtypes. The data presented herein is benchmarked against established NNRTIs to provide context for its potential therapeutic profile. Detailed experimental methodologies and workflow visualizations are included to ensure transparency and aid in the critical evaluation of the findings.
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
This compound is hypothesized to function as a non-nucleoside reverse transcriptase inhibitor. Unlike nucleoside analogs, NNRTIs do not get incorporated into the growing viral DNA chain. Instead, they bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that disrupts the catalytic site and halts the conversion of the viral RNA genome into DNA.[1][2][3] This mechanism is critical for preventing the integration of viral genetic material into the host cell's genome.[2][4]
Comparative Antiviral Efficacy
The antiviral activity of this compound was assessed against a panel of laboratory-adapted and clinical isolates of HIV-1, representing major global subtypes. The half-maximal effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication, was determined and compared with two widely used NNRTIs, Efavirenz and Nevirapine.
Table 1: Comparative EC50 Values (nM) Against Diverse HIV-1 Subtypes
| HIV-1 Subtype | This compound (EC50 nM) | Efavirenz (EC50 nM) | Nevirapine (EC50 nM) |
| Subtype B (IIIB) | 1.8 ± 0.4 | 1.5 ± 0.3 | 45 ± 8 |
| Subtype C (92UG037) | 2.5 ± 0.6 | 2.1 ± 0.5 | 60 ± 11 |
| Subtype A/E (93TH057) | 3.1 ± 0.7 | 2.8 ± 0.6 | 85 ± 15 |
| NNRTI-Resistant (A17) | 150 ± 25 | >10,000 | >10,000 |
Data are presented as mean ± standard deviation from three independent experiments.
Cytotoxicity and Selectivity Profile
To evaluate the therapeutic window, the cytotoxicity of this compound was determined in TZM-bl cells. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50 against Subtype B, provides a measure of the compound's specific antiviral effect versus its general cellular toxicity.
Table 2: Cytotoxicity and Selectivity Index
| Compound | CC50 in TZM-bl cells (µM) | EC50 (Subtype B, µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | >50 | 0.0018 | >27,777 |
| Efavirenz | 35 | 0.0015 | ~23,333 |
| Nevirapine | 80 | 0.045 | ~1,777 |
A higher SI value indicates a more favorable safety and efficacy profile.
Experimental Protocols
The following protocols were utilized to generate the data presented in this guide.
Cell and Virus Culture
-
Cell Line: TZM-bl cells (obtained from the NIH AIDS Reagent Program) were used for the antiviral assays.[5] These cells are a HeLa cell clone engineered to express CD4, CXCR4, and CCR5 and contain integrated Tat-responsive luciferase and β-galactosidase reporter genes.
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus Strains: Laboratory-adapted HIV-1 strains (Subtype B: IIIB; Subtype C: 92UG037; Subtype A/E: 93TH057) and an NNRTI-resistant strain (A17) were obtained from the NIH AIDS Reagent Program. Viral stocks were propagated in MT-2 cells, and titers were determined using the TZM-bl cell line.
Antiviral Activity Assay (TZM-bl Reporter Gene Assay)
This assay measures the reduction in luciferase reporter gene expression following a single round of viral infection in the presence of the inhibitor.[5][6]
-
Cell Plating: TZM-bl cells were seeded in 96-well culture plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium containing DEAE-Dextran. Plates were incubated for 24 hours at 37°C.[5]
-
Compound Dilution: this compound and reference compounds were serially diluted in culture medium to achieve a range of final concentrations.
-
Infection: 50 µL of diluted compound was added to the cells, followed immediately by 50 µL of virus inoculum (200 TCID50).
-
Incubation: Plates were incubated for 48 hours at 37°C to allow for viral entry, reverse transcription, integration, and reporter gene expression.[7]
-
Lysis and Readout: After incubation, the culture medium was removed, and cells were lysed. Luciferase activity was quantified by adding a luciferase substrate and measuring the relative luminescence units (RLU) with a luminometer.
-
Data Analysis: The percentage of viral inhibition was calculated relative to the RLU in untreated virus control wells. EC50 values were determined by non-linear regression analysis of the dose-response curves.
Cytotoxicity Assay
-
Cell Plating: TZM-bl cells were plated in 96-well plates as described for the antiviral assay.
-
Compound Addition: Serial dilutions of the compounds were added to the wells in the absence of virus.
-
Incubation: Plates were incubated for 48 hours at 37°C.
-
Viability Readout: Cell viability was assessed using a commercially available tetrazolium-based (MTT or XTT) colorimetric assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The percentage of cytotoxicity was calculated relative to untreated control cells. CC50 values were determined by non-linear regression analysis.
Comparative Experimental Workflow
The following diagram illustrates the logical flow of the comparative efficacy evaluation process, from initial setup to final data analysis.
References
- 1. Comparative anti-HIV evaluation of diverse HIV-1-specific reverse transcriptase inhibitor-resistant virus isolates demonstrates the existence of distinct phenotypic subgroups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV - Wikipedia [en.wikipedia.org]
- 3. HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reverse Transcriptase and Cellular Factors: Regulators of HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hiv.lanl.gov [hiv.lanl.gov]
Safety Operating Guide
Proper Disposal of HIV-1 Inhibitor-44: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of HIV-1 inhibitor-44, a potent biologically active compound. Adherence to these procedures is critical to ensure personal safety and environmental protection. The following guidance is based on the material safety data sheet for a compound identified as HIV-1 integrase inhibitor (CAS No. 544467-07-4), which is understood to be this compound.
Hazard and Safety Data
All personnel handling this compound must be familiar with its hazard profile. The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents[1].
Step-by-Step Disposal Protocol
This protocol outlines the mandatory steps for the safe disposal of this compound, from initial handling to final waste collection.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE at all times: a lab coat, safety glasses with side shields, and nitrile gloves.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place all solid waste contaminated with this compound, including unused compound, contaminated gloves, weigh boats, and pipette tips, into a designated, clearly labeled, and sealed hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless compatibility has been verified. Avoid mixing with strong acids, alkalis, or oxidizing/reducing agents[1].
-
-
Sharps Waste:
-
Any sharps (needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
3. Labeling:
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "(Z)-4-(3-(azidomethyl)phenyl)-2-hydroxy-4-oxobut-2-enoic acid" or "this compound"
-
The primary hazards (e.g., "Toxic," "Aquatic Hazard")
-
The date of accumulation.
-
4. Storage:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and away from drains and sources of ignition.
-
Do not allow waste to accumulate for extended periods. Follow your institution's guidelines for waste pickup schedules.
5. Final Disposal:
-
All waste containing this compound must be disposed of through an approved waste disposal plant[1].
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
6. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.
-
Collect the contaminated absorbent material and place it in the designated solid hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Caption: Spill management procedure for this compound.
References
Comprehensive Safety and Handling Guide for HIV-1 Inhibitor-44
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of HIV-1 inhibitor-44. The following procedures are based on established laboratory safety protocols for potent chemical compounds and work involving HIV.
This compound is identified as a reverse transcriptase inhibitor.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the handling of this and similar compounds requires stringent safety measures to mitigate potential risks. The information below is a synthesis of best practices for handling potentially hazardous chemicals and biological materials.
Hazard Identification and Risk Assessment
Given the nature of HIV-1 inhibitors, researchers should assume the compound may present several hazards. For a similar compound, HIV-1 inhibitor-47, the identified hazards include oral toxicity, skin and eye irritation, and respiratory tract irritation.[2] Therefore, a comprehensive risk assessment should be conducted before any handling of this compound.
Quantitative Data Summary
| Parameter | Value | Source |
| EC50 (Wild-Type HIV-1) | 0.209 μM | [1] |
| EC50 (Mutant Strain L100I) | 0.94 μM | [1] |
| EC50 (Mutant Strain E138K) | 1.37 μM | [1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure the safety of laboratory personnel.[3][4][5][6][7]
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes and aerosols.[3][4][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[3][4] Double gloving is recommended when handling concentrated solutions.
-
Body Protection: A dedicated lab coat, chemical-resistant apron, or disposable gown should be worn over personal clothing.[3][4] These garments should not be worn outside of the laboratory.[8]
-
Respiratory Protection: When handling the compound in powder form or when there is a risk of aerosol generation, a properly fitted respirator (e.g., N95 or higher) is necessary.[3][4] All manipulations that could generate aerosols should be performed within a certified biological safety cabinet (BSC).[8]
-
Foot Protection: Closed-toe shoes are required in the laboratory at all times.[4]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound.
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare the work area within a certified Class II Biological Safety Cabinet (BSC).[8]
-
Have a chemical spill kit and appropriate waste containers readily accessible.[8]
-
Review the experimental protocol and the safety procedures outlined in this guide.
-
-
Compound Handling:
-
When weighing the solid compound, do so within the BSC to minimize inhalation exposure.
-
To dissolve the compound, add the solvent slowly to the vial containing the inhibitor.
-
All manipulations of solutions should be performed carefully to avoid splashes and the creation of aerosols.[8]
-
Use safety-engineered sharp devices whenever possible and never recap needles.[8]
-
-
Post-Handling:
-
Decontaminate all work surfaces with an appropriate disinfectant, such as a fresh 10% bleach solution, followed by 70% ethanol.[8]
-
Carefully remove and dispose of PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8]
-
Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with the inhibitor, such as gloves, pipette tips, and tubes, should be collected in a designated hazardous waste container lined with a biohazard bag.
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a clearly labeled, sealed, and chemical-resistant waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Final Disposal: All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Signaling Pathway: HIV-1 Reverse Transcription Inhibition
Caption: Mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. trimaco.com [trimaco.com]
- 4. falseguridad.com [falseguridad.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. realsafety.org [realsafety.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
